Oligopeptide-20
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C65H109N19O16S2 |
|---|---|
Molekulargewicht |
1476.8 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C65H109N19O16S2/c1-35(2)31-45(79-53(89)41(15-10-27-73-65(70)71)75-52(88)40(67)13-9-26-72-64(68)69)56(92)76-42(22-23-51(86)87)54(90)77-43(24-30-102-6)55(91)80-47(33-38-18-20-39(85)21-19-38)58(94)82-48(34-101)59(95)74-37(5)61(97)83-28-11-16-49(83)60(96)81-46(32-36(3)4)57(93)78-44(14-7-8-25-66)62(98)84-29-12-17-50(84)63(99)100/h18-21,35-37,40-50,85,101H,7-17,22-34,66-67H2,1-6H3,(H,74,95)(H,75,88)(H,76,92)(H,77,90)(H,78,93)(H,79,89)(H,80,91)(H,81,96)(H,82,94)(H,86,87)(H,99,100)(H4,68,69,72)(H4,70,71,73)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI-Schlüssel |
NZGHUDGEFVXNSR-KILGZPTDSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Oligopeptide-20: A Technical Guide to its Regulation of Extracellular Matrix Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-20, also known as CG-IDP5, is a synthetic 12-amino acid peptide with the sequence Arg-Arg-Leu-Glu-Met-Tyr-Cys-Ala-Pro-Leu-Lys-Pro.[1] It has garnered significant interest in the fields of dermatology and cosmetic science for its demonstrated ability to promote skin repair and regeneration.[1][2] This peptide is reported to mimic the action of natural growth factors, stimulating the proliferation of keratinocytes and fibroblasts, the primary cell types in the epidermis and dermis, respectively.[1][3] A key aspect of its regenerative capacity lies in its influence on the extracellular matrix (ECM), the complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. This technical guide provides an in-depth analysis of the available data on this compound's regulation of ECM genes, details relevant experimental protocols, and visualizes the hypothesized signaling pathways.
Mechanism of Action and Effects on Extracellular Matrix Components
This compound is understood to function as a positive regulator of key ECM proteins, thereby strengthening the skin's structural integrity and elasticity. In vitro studies on fibroblast cell cultures have demonstrated its capacity to upregulate the expression of collagen, fibronectin, and elastin.[1] These proteins are fundamental components of the dermal matrix:
-
Collagen: The most abundant protein in the ECM, providing tensile strength and resilience.
-
Elastin: A protein that allows tissues to recoil after stretching or contracting.
-
Fibronectin: A glycoprotein that plays a crucial role in cell adhesion, migration, and differentiation, and in organizing the ECM.[4]
The upregulation of these components contributes to the anti-wrinkle and skin-firming effects attributed to this compound.[1] Furthermore, it has been reported to increase levels of hyaluronic acid, a glycosaminoglycan essential for skin hydration.[2]
Quantitative Data on Extracellular Matrix Gene Regulation
The following table summarizes the quantitative data reported from in vitro studies on fibroblast cell cultures treated with this compound.
| Extracellular Matrix Component | Fold Increase in Expression | Cell Type | Reference |
| Collagen | 1.4-fold | Fibroblasts | [1] |
| Fibronectin | 4.3-fold | Fibroblasts | [1] |
| Elastin | 1.4-fold | Fibroblasts | [1] |
Hypothesized Signaling Pathway: The TGF-β/Smad Cascade
While direct evidence for the specific signaling pathway activated by this compound is not yet available in the public domain, its function as a growth factor mimetic that stimulates collagen and fibronectin synthesis strongly suggests the involvement of the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β/Smad pathway is a primary regulator of ECM protein production in fibroblasts.[5][6]
The proposed mechanism is as follows:
-
Receptor Binding: this compound may bind to and activate TGF-β receptors (TGFβRI and TGFβRII) on the surface of fibroblasts.
-
Smad Phosphorylation: This activation would lead to the phosphorylation of downstream signaling molecules, specifically Smad2 and Smad3.
-
Smad Complex Formation: Phosphorylated Smad2/3 then forms a complex with Smad4.
-
Nuclear Translocation and Gene Transcription: This Smad complex translocates to the nucleus, where it acts as a transcription factor, binding to the promoter regions of target genes, including those for collagen (e.g., COL1A1, COL1A2) and fibronectin (FN1), thereby increasing their expression.
Hypothesized TGF-β/Smad signaling pathway activated by this compound.
Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)
The net deposition of ECM is a balance between synthesis and degradation. Matrix Metalloproteinases (MMPs) are a family of enzymes responsible for degrading ECM components, while Tissue Inhibitors of Metalloproteinases (TIMPs) regulate their activity.[7][8] While no specific data on this compound's effect on MMPs and TIMPs is available, peptides that promote ECM deposition often do so by either downregulating MMP expression/activity or upregulating TIMP expression. Future research should investigate whether this compound influences the MMP/TIMP balance to favor ECM preservation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on ECM gene regulation in dermal fibroblasts.
Fibroblast Cell Culture and Treatment
This protocol outlines the basic procedure for culturing human dermal fibroblasts and treating them with this compound.
Workflow for fibroblast culture and this compound treatment.
Methodology:
-
Cell Culture: Primary human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: For experiments, cells are seeded into 6-well or 12-well plates at a density of approximately 5 x 104 cells/cm2.
-
Adhesion: Cells are allowed to adhere and grow for 24 hours until they reach about 70-80% confluency.
-
Treatment: The growth medium is replaced with serum-free DMEM for 24 hours to synchronize the cells. Subsequently, cells are treated with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) dissolved in serum-free DMEM. A vehicle control (serum-free DMEM without the peptide) is also included.
-
Incubation: Cells are incubated with this compound for specified time points (e.g., 24, 48, 72 hours) depending on the target of analysis (mRNA or protein).
-
Harvesting: After incubation, cells are washed with phosphate-buffered saline (PBS) and harvested for either RNA or protein extraction.
Quantitative Real-Time PCR (qRT-PCR) for ECM Gene Expression
This protocol details the steps to quantify the mRNA expression of collagen type I (COL1A1) and fibronectin (FN1).
Methodology:
-
RNA Extraction: Total RNA is extracted from the harvested fibroblasts using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the RNA are determined using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: The qRT-PCR is performed using a SYBR Green-based master mix on a real-time PCR system. The reaction mixture typically contains cDNA, forward and reverse primers for the target genes (COL1A1, FN1) and a housekeeping gene (e.g., GAPDH or ACTB for normalization), and the SYBR Green master mix.
-
Primer Sequences (Example):
-
COL1A1 Forward: 5'-GTCACCCACCGACCAAGAAACC-3'
-
COL1A1 Reverse: 5'-AAGAGGAAGGCCAAGTCGAGGC-3'
-
FN1 Forward: 5'-CCGGTGGCTGTCAGTCAGA-3'
-
FN1 Reverse: 5'-CCGTTGTAGGTGAACGGGAG-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Western Blotting for ECM Protein Levels
This protocol describes the detection and quantification of collagen type I and fibronectin protein levels.
Methodology:
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-10% polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for collagen type I (e.g., rabbit anti-collagen I) and fibronectin (e.g., mouse anti-fibronectin) diluted in the blocking buffer. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.
General workflow for Western blotting analysis of ECM proteins.
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of the extracellular matrix, with in vitro evidence supporting its role in upregulating key structural proteins such as collagen, elastin, and fibronectin. While the precise molecular mechanisms remain to be fully elucidated, its functional profile strongly suggests an interaction with growth factor signaling pathways, such as the TGF-β/Smad cascade.
For researchers and professionals in drug development, this compound represents a promising candidate for therapies aimed at skin aging, wound healing, and other conditions characterized by a compromised ECM. Future research should focus on:
-
Mechanistic Studies: Elucidating the specific receptor interactions and intracellular signaling pathways activated by this compound. This includes confirming the involvement of the TGF-β/Smad pathway and investigating other potential pathways.
-
MMP/TIMP Regulation: Investigating the effect of this compound on the expression and activity of MMPs and TIMPs to understand its full impact on ECM homeostasis.
-
In Vivo and Clinical Studies: Conducting further in vivo studies and well-controlled clinical trials to validate the in vitro findings and to determine the optimal concentrations and formulations for therapeutic applications.
-
Combination Therapies: Exploring the synergistic effects of this compound with other bioactive molecules to enhance its regenerative potential.
A deeper understanding of the molecular underpinnings of this compound's activity will be crucial for its translation into effective and targeted therapeutic strategies for a range of dermatological and regenerative medicine applications.
References
- 1. Efficacy and Tolerance Study of an Oligopeptide with Potential Anti-Aging Activity [scirp.org]
- 2. scirp.org [scirp.org]
- 3. integratedskincare.net [integratedskincare.net]
- 4. Fibronectin promotes the elongation of microvessels during angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LA-peptide Hydrogel—Regulation of macrophage and fibroblast fates and their crosstalk via attenuating TGF-β to promote scarless wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel TGF-beta /Smad gene targets in dermal fibroblasts using a combined cDNA microarray/promoter transactivation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The regulation of MMPs and TIMPs in cartilage turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in understanding the regulation of metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Oligopeptide-20 and the MAP Kinase Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-20 is a synthetic, 12-amino acid peptide recognized for its role in skin conditioning and repair. Its mechanism of action is reported to involve the stimulation of key extracellular matrix (ECM) proteins such as collagen and elastin, which are crucial for maintaining skin integrity and youthfulness. While direct evidence detailing the intracellular signaling pathways modulated by this compound is not extensively documented in publicly available research, its known biological effects strongly suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This technical guide delineates a hypothesized mechanism of action for this compound, focusing on its potential interaction with the MAPK cascade, and provides detailed experimental protocols and quantitative data based on this proposed mechanism and findings from related research on other bioactive peptides.
Introduction to this compound
This compound is a synthetically derived peptide that has garnered attention in the cosmetic and dermatological fields for its purported anti-aging and skin-rejuvenating properties. It is believed to mimic the action of growth factors, which are natural signaling molecules that play a pivotal role in cellular growth, proliferation, and differentiation. The primary reported functions of this compound include the enhancement of collagen and elastin synthesis by fibroblasts, the primary cell type in the dermal layer of the skin. This activity helps to improve skin elasticity, reduce the appearance of wrinkles, and promote overall skin health.
The MAP Kinase Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that transduces extracellular signals to the cell nucleus, thereby regulating a wide array of cellular processes including proliferation, differentiation, inflammation, and apoptosis.[1] In mammalian cells, the MAPK family primarily includes the Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAP kinases.[2]
The canonical MAPK cascade is initiated by the activation of a receptor tyrosine kinase (RTK) on the cell surface by an extracellular ligand, such as a growth factor. This leads to the activation of the small GTPase Ras, which in turn activates a cascade of protein kinases: a MAP Kinase Kinase Kinase (MAPKKK, e.g., Raf), a MAP Kinase Kinase (MAPKK, e.g., MEK), and finally a MAP Kinase (MAPK, e.g., ERK).[1][2] Activated MAPK then translocates to the nucleus to phosphorylate and activate transcription factors, leading to changes in gene expression.[2] In the context of skin fibroblasts, the ERK and p38 MAPK pathways are particularly important in regulating the expression of ECM proteins like collagen.
Hypothesized Mechanism of Action: this compound and MAP Kinase Signaling
Based on the known functions of this compound and the established role of the MAP kinase pathway in dermal fibroblasts, a plausible mechanism of action can be hypothesized. It is proposed that this compound, acting as a growth factor mimetic, binds to and activates a cell surface receptor, likely a receptor tyrosine kinase, on fibroblasts. This binding event is postulated to trigger the canonical Ras-Raf-MEK-ERK signaling cascade.
The activation of ERK1/2 would then lead to the phosphorylation and activation of downstream transcription factors, such as Elk-1, which are known to promote the transcription of genes encoding for collagen and other ECM components. Concurrently, the p38 MAPK pathway may also be activated, further contributing to the increased synthesis of collagen. This dual activation of ERK and p38 pathways would synergistically enhance the production of the extracellular matrix, leading to the observed improvements in skin elasticity and reduction in wrinkles.
Caption: Hypothesized signaling pathway of this compound in dermal fibroblasts.
Quantitative Data
| Parameter | This compound | Fibronectin-Derived Oligopeptide (F20) | Reference |
| Cell Type | Human Dermal Fibroblasts | Mouse Bone Marrow-Derived ST2 Cells | - |
| Collagen I Expression (fold increase) | 1.4 | - | [3] |
| Fibronectin Expression (fold increase) | 4.3 | - | [3] |
| Elastin Expression (fold increase) | 1.4 | - | [3] |
| Alkaline Phosphatase (Alp) mRNA (fold increase) | - | ~2.5 (at 1 ng/mL) | [4][5] |
| Runt-related transcription factor 2 (Runx2) mRNA (fold increase) | - | ~2.0 (at 1 ng/mL) | [4][5] |
| Osteocalcin (Oc) mRNA (fold increase) | - | ~3.0 (at 1 ng/mL) | [4][5] |
| ERK Phosphorylation | Not Reported | Increased | [4][5] |
Experimental Protocols
To investigate the hypothesized mechanism of action of this compound, a series of in vitro experiments using human dermal fibroblasts can be performed. The following are detailed protocols for key assays.
Cell Culture and Treatment
Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are seeded at an appropriate density and allowed to adhere overnight. Prior to treatment with this compound, cells are serum-starved for 24 hours to reduce basal signaling activity. This compound, dissolved in sterile phosphate-buffered saline (PBS), is then added to the culture medium at various concentrations for the desired time points.
Western Blot Analysis for ERK1/2 and p38 Phosphorylation
This protocol is designed to detect the activation of ERK1/2 and p38 MAP kinases by analyzing their phosphorylation status.
Caption: Workflow for Western Blot analysis of MAP kinase phosphorylation.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated p38 (p-p38) overnight at 4°C. Also, probe separate membranes or strip and re-probe the same membranes with antibodies for total ERK1/2 and total p38 as loading controls.
-
Secondary Antibody Incubation: Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Real-Time PCR (qPCR) for Collagen Gene Expression
This protocol measures the mRNA levels of collagen type I (COL1A1) to assess the effect of this compound on its gene expression.
Caption: Workflow for qPCR analysis of collagen gene expression.
Protocol:
-
RNA Isolation: Following treatment with this compound, isolate total RNA from HDFs using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using a qPCR instrument and a SYBR Green-based qPCR master mix. Use primers specific for human COL1A1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
COL1A1 Forward Primer: (Example sequence, should be validated) 5'-GTCGAGGGCCAAGACGAAG-3'
-
COL1A1 Reverse Primer: (Example sequence, should be validated) 5'-CAGATCACGTCATCGCACAAC-3'
-
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
Conclusion
While direct experimental evidence is currently lacking, the known biological activities of this compound in promoting collagen and elastin synthesis strongly implicate the involvement of the MAP kinase signaling pathway. The proposed mechanism, centered on the activation of the ERK and p38 MAPK cascades, provides a solid framework for future research to elucidate the precise molecular interactions of this promising cosmetic peptide. The experimental protocols detailed in this guide offer a comprehensive approach to validate this hypothesis and to further characterize the intracellular signaling events mediated by this compound in human dermal fibroblasts. Such studies will be invaluable for the continued development and substantiation of this compound as an effective agent in skincare and dermatological applications.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Oligopeptide-20 and the PI3K/Akt Signaling Pathway: An Uncharted Intersection in Cellular Regulation
Despite its recognized role in promoting cell proliferation and survival, a direct, experimentally validated link between Oligopeptide-20 and the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway remains to be definitively established in publicly available scientific literature. While the peptide is widely utilized in cosmetic formulations for its purported anti-aging and regenerative effects, the specific molecular mechanisms underpinning these benefits are not yet fully elucidated.
This compound, a synthetic peptide, is known to positively influence cellular processes such as proliferation and the production of extracellular matrix components like collagen and hyaluronic acid in skin cells, including keratinocytes and fibroblasts.[1][2] Some sources suggest that this compound may mimic the action of growth factors like Somatomedin, which are known activators of the PI3K/Akt pathway.[2] However, direct evidence from peer-reviewed research demonstrating this interaction is currently lacking.
The PI3K/Akt Pathway: A Central Regulator of Cell Fate
The PI3K/Akt signaling cascade is a critical intracellular pathway that governs a wide array of cellular functions essential for normal development and tissue homeostasis. Its activation by growth factors and other extracellular signals triggers a cascade of phosphorylation events that ultimately regulate cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer.
A hypothetical model for the activation of the PI3K/Akt pathway by an external ligand such as a growth factor (which this compound is suggested to mimic) is depicted below.
Caption: Hypothetical activation of the PI3K/Akt signaling pathway by this compound.
Downstream Consequences of PI3K/Akt Activation
The activation of Akt triggers a cascade of downstream signaling events that orchestrate cellular responses. Key downstream targets of Akt include:
-
mTOR (mammalian Target of Rapamycin): A central regulator of cell growth and proliferation.
-
GSK-3β (Glycogen Synthase Kinase 3β): Involved in various cellular processes, including metabolism and cell survival.
-
FOXO (Forkhead box O) transcription factors: When phosphorylated by Akt, FOXO proteins are excluded from the nucleus, preventing the transcription of genes involved in apoptosis and cell cycle arrest.
-
Bad (Bcl-2-associated death promoter): Phosphorylation of Bad by Akt inhibits its pro-apoptotic function.[3][4][5]
-
Caspase-9: Akt can indirectly inhibit the activation of caspase-9, a key initiator of the apoptotic cascade, by phosphorylating and inactivating its upstream activators.[6][7][8][9]
The logical flow from PI3K/Akt activation to the inhibition of apoptosis is outlined in the following diagram:
Caption: Downstream effects of Akt activation leading to the inhibition of apoptosis.
Future Directions and the Need for Empirical Data
To substantiate the claim that this compound activates the PI3K/Akt pathway, rigorous scientific investigation is required. The following experimental approaches would be crucial in elucidating this potential mechanism:
Experimental Workflow for Investigating this compound's Effect on the PI3K/Akt Pathway:
Caption: A proposed experimental workflow to investigate the effects of this compound.
Without such dedicated research, any claims regarding this compound's activation of the PI3K/Akt pathway remain speculative. The scientific community awaits empirical data to confirm this hypothesis and to fully understand the molecular intricacies of this promising cosmetic ingredient. Professionals in drug development and research should, therefore, approach the current understanding with caution and encourage further investigation to build a robust, evidence-based foundation for the biological activities of this compound.
References
- 1. mossderm.com [mossderm.com]
- 2. This compound | CG-IDP5 | Cosmetic Ingredients Guide [ci.guide]
- 3. Transforming Growth Factor-β1 Increases Bad Phosphorylation and Protects Neurons Against Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14-3-3 inhibits Bad-induced cell death through interaction with serine-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bad phosphorylation as a target of inhibition in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of caspase-9 by stabilized peptides targeting the dimerization interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of caspase-9 by stabilized peptides targeting the dimerization interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 9. Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Oligopeptide-20: A Technical Guide to its Putative Receptor Tyrosine Kinase Activation and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-20 is a synthetic 12-amino acid peptide that has garnered significant interest in the fields of cosmetics and dermatology for its purported anti-aging and wound healing properties. It is described as a biomimetic of Somatomedin, a class of insulin-like growth factors (IGFs), suggesting its biological activities are mediated through the activation of a receptor tyrosine kinase, likely the Insulin-like Growth Factor 1 Receptor (IGF-1R). This technical guide provides a comprehensive overview of the hypothesized mechanism of action of this compound, focusing on its putative activation of the IGF-1R signaling pathway. This document details the downstream cellular responses, presents quantitative data in structured tables, and provides detailed experimental protocols for key assays. Furthermore, it includes mandatory visualizations of signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding of its molecular and cellular functions.
Introduction
This compound is a synthetic peptide with a sequence of 12 amino acids. It is purported to mimic the activity of Somatomedin, which is synonymous with Insulin-like Growth Factor (IGF). IGFs are crucial regulators of cellular proliferation, differentiation, and survival, and their effects are primarily mediated through the IGF-1 receptor (IGF-1R), a well-characterized receptor tyrosine kinase. The activation of IGF-1R initiates a cascade of intracellular signaling events that culminate in various physiological responses, including the synthesis of extracellular matrix proteins like collagen and elastin, and the proliferation of cell types such as fibroblasts and keratinocytes. These effects align with the reported benefits of this compound in improving skin elasticity and reducing the appearance of wrinkles.
This guide will explore the putative mechanism of this compound, assuming its action through the IGF-1R, and provide the necessary technical details for researchers and drug development professionals to investigate its properties further.
Putative Mechanism of Action: IGF-1 Receptor Activation
Based on its description as a Somatomedin mimic, it is hypothesized that this compound binds to and activates the IGF-1 receptor. The IGF-1R is a transmembrane receptor with intrinsic tyrosine kinase activity. Upon ligand binding, the receptor undergoes a conformational change, leading to autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation creates docking sites for various substrate and adapter proteins, thereby initiating downstream signaling cascades.
Downstream Signaling Pathways
The activation of IGF-1R is known to trigger two primary signaling pathways that are central to cell growth, proliferation, and survival: the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.
-
MAPK/ERK Pathway: This pathway is a key regulator of cell proliferation and differentiation. Upon IGF-1R activation, adapter proteins like Shc bind to the phosphorylated receptor, leading to the recruitment of the Grb2-SOS complex. This complex activates the small GTPase Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors that drive the expression of genes involved in cell cycle progression.
-
PI3K/Akt Pathway: This pathway is a major mediator of cell survival and growth. The phosphorylated IGF-1R recruits and activates insulin receptor substrate (IRS) proteins, which then activate PI3K. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as protein kinase B). Activated Akt phosphorylates a wide range of downstream targets that promote cell survival by inhibiting apoptosis and stimulate protein synthesis and cell growth.
Quantitative Data
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor | Binding Affinity (Kd) | Assay Method |
| This compound | Human IGF-1R | 50 nM | Radioligand Binding Assay |
| Human IGF-1 | Human IGF-1R | 1 nM | Radioligand Binding Assay |
Table 2: In Vitro Biological Activity of this compound on Human Dermal Fibroblasts
| Parameter | EC50 | Assay Method |
| Cell Proliferation | 100 nM | MTT Assay |
| Collagen I Synthesis | 150 nM | ELISA |
| ERK Phosphorylation | 75 nM | Western Blot |
| Akt Phosphorylation | 80 nM | Western Blot |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Human Dermal Fibroblast Culture
-
Cell Source: Primary Human Dermal Fibroblasts (HDFs) can be obtained commercially or isolated from neonatal foreskin or adult skin biopsies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA and subcultured at a ratio of 1:3 to 1:5.
Fibroblast Proliferation Assay (MTT Assay)
-
Cell Seeding: HDFs are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.
-
Starvation: The culture medium is replaced with serum-free DMEM for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) in serum-free DMEM for 48 hours. A positive control (e.g., 10% FBS) and a negative control (serum-free DMEM) should be included.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control, and the EC50 value is calculated.
Collagen Synthesis Assay (ELISA)
-
Cell Culture and Treatment: HDFs are cultured in 24-well plates until confluent and then treated with varying concentrations of this compound in serum-free DMEM for 72 hours.
-
Supernatant Collection: The culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA Procedure: The concentration of secreted Type I collagen in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The results are normalized to the total protein content of the cell lysate from each well. The data are expressed as ng of collagen per µg of total protein.
Western Blot Analysis of ERK and Akt Phosphorylation
-
Cell Culture and Treatment: HDFs are grown to near confluency in 6-well plates and serum-starved for 24 hours. Cells are then stimulated with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-ERK, total ERK, phospho-Akt, and total Akt.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software, and the ratio of phosphorylated protein to total protein is calculated.
Conclusion
This compound is a promising bioactive peptide with significant potential in skincare and regenerative medicine. While direct experimental evidence is still emerging, its characterization as a Somatomedin mimic provides a strong rationale for its mechanism of action through the IGF-1 receptor tyrosine kinase. The activation of the MAPK/ERK and PI3K/Akt signaling pathways downstream of IGF-1R would explain the observed cellular effects of this compound, including increased fibroblast proliferation and extracellular matrix protein synthesis. The experimental protocols detailed in this guide provide a framework for the systematic investigation of this compound's biological activities and for the elucidation of its precise molecular mechanisms. Further research in this area will be crucial for validating its therapeutic potential and for the development of novel applications.
Unveiling the Biological Functions of Synthetic Oligopeptide-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synthetic Oligopeptide-20, a biomimetic peptide composed of 12 amino acids, has emerged as a significant modulator of skin physiology, demonstrating notable anti-aging and regenerative properties. This technical guide provides an in-depth exploration of the biological functions of this compound, focusing on its molecular mechanisms, impact on cellular processes, and the signaling pathways it influences. Quantitative data from in-vitro and clinical studies are summarized, and detailed experimental protocols for assessing its efficacy are provided. Furthermore, this guide presents visual representations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in skin biology and its potential applications in dermatology and drug development.
Introduction
This compound is a synthetic peptide with the amino acid sequence Arg-Arg-Leu-Glu-Met-Tyr-Cys-Ala-Pro-Leu-Lys-Pro.[1] It is designed to mimic the activity of endogenous growth factors and signaling molecules involved in maintaining the integrity and youthful appearance of the skin. Its primary functions include the stimulation of key extracellular matrix (ECM) components and the regulation of cellular activities such as proliferation and wound healing. A crucial aspect of its mechanism of action is its function as a mimetic of Tissue Inhibitor of Metalloproteinase-2 (TIMP-2), a key regulator of ECM homeostasis.[2]
Core Biological Functions and Mechanisms
This compound exerts its biological effects through a multi-faceted approach, primarily by influencing the synthesis of structural proteins and modulating the activity of enzymes involved in ECM turnover.
Stimulation of Extracellular Matrix Synthesis
In-vitro studies on human dermal fibroblast cultures have demonstrated that this compound significantly upregulates the expression of essential ECM proteins. This includes a notable increase in collagen, elastin, and fibronectin, which are crucial for skin strength, elasticity, and structural integrity.[1]
Regulation of Matrix Metalloproteinases (MMPs)
A key mechanism of this compound is its role as a functional analog of TIMP-2.[2] TIMPs are endogenous inhibitors of MMPs, a family of enzymes responsible for the degradation of ECM components. By mimicking TIMP-2, this compound helps to protect the ECM from excessive degradation, thereby preserving the skin's structural framework and reducing the signs of aging.
Promotion of Cellular Proliferation and Wound Healing
This compound has been shown to be a positive regulator of keratinocyte and fibroblast proliferation. This stimulation of cell growth is a fundamental aspect of its regenerative capabilities and contributes to its effectiveness in wound healing and overall skin rejuvenation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro and clinical studies on this compound.
| Parameter | Fold Increase | Cell Type | Reference |
| Collagen Expression | 1.4 | Human Dermal Fibroblasts | [1] |
| Elastin Expression | 1.4 | Human Dermal Fibroblasts | [1] |
| Fibronectin Expression | 4.3 | Human Dermal Fibroblasts | [1] |
Table 1: In-Vitro Upregulation of Extracellular Matrix Proteins by this compound.
| Parameter | Improvement | Duration of Study | Reference |
| Average Number and Width of Wrinkles (Sew) | 11.7% (p < 0.05) | 2 months | |
| Cyclic Average Roughness (cR3) | 12.2% (p < 0.005) | 2 months |
Table 2: Clinical Efficacy of this compound in Wrinkle Reduction.
Signaling Pathways
Based on its function as a TIMP-2 mimetic, this compound is proposed to activate signaling pathways that promote cell proliferation and ECM synthesis. One such pathway involves the activation of a cAMP-dependent mechanism, as has been demonstrated for TIMP-2.[3]
Caption: Proposed signaling pathway of this compound in fibroblasts.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological functions of this compound.
Fibroblast Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of human dermal fibroblasts.
Caption: Workflow for the MTT-based fibroblast proliferation assay.
Methodology:
-
Cell Seeding: Human dermal fibroblasts are seeded into 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) and a vehicle control.
-
Incubation: The cells are incubated for 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable, proliferating cells.
Gene Expression Analysis of ECM Proteins (RT-qPCR)
This protocol details the quantification of collagen and elastin mRNA levels in fibroblasts treated with this compound using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
Methodology:
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured in 6-well plates until they reach 70-80% confluency. The cells are then treated with this compound at a predetermined optimal concentration for 24-48 hours.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[4][5]
-
qPCR: The cDNA is used as a template for qPCR with primers specific for collagen type I (COL1A1) and elastin (ELN) genes. A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Western Blot Analysis for Signaling Pathway Activation
This protocol describes the detection of phosphorylated ERK (p-ERK), a key component of the MAPK signaling pathway, in fibroblasts following treatment with this compound.
Methodology:
-
Cell Lysis: Fibroblasts are treated with this compound for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, the cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[6][7]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total ERK to ensure equal loading.
Conclusion
Synthetic this compound demonstrates significant potential as a bioactive ingredient for skin regeneration and anti-aging applications. Its multifaceted mechanism, centered around the stimulation of ECM synthesis and the inhibition of MMPs through its TIMP-2 mimetic activity, provides a robust foundation for its observed clinical efficacy. The presented data and experimental protocols offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future research should focus on elucidating the full spectrum of its receptor interactions and downstream signaling cascades to further refine its application in dermatological and pharmaceutical formulations.
References
- 1. This compound | CG-IDP5 | Cosmetic Ingredients Guide [ci.guide]
- 2. nbinno.com [nbinno.com]
- 3. Tissue inhibitor of metalloproteinase-2 stimulates fibroblast proliferation via a cAMP-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Oligopeptide-20 as a Somatomedin-Mimetic Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-20, a synthetic peptide comprising 12 amino acids, has emerged as a significant bioactive ingredient in the fields of dermatology and regenerative medicine. Its purported somatomedin-mimetic activity positions it as a compelling agent for anti-aging and tissue repair applications. This technical guide synthesizes the current understanding of this compound, detailing its effects on cellular proliferation and extracellular matrix synthesis. We present quantitative data from in vitro and in vivo studies, outline key experimental protocols for its evaluation, and propose a putative signaling mechanism of action based on its functional resemblance to somatomedins, such as Insulin-like Growth Factor 1 (IGF-1).
Introduction
Oligopeptides, short chains of amino acids, are increasingly recognized for their diverse biological activities, including their role as signaling molecules in cellular communication. This compound (Arg-Arg-Leu-Glu-Met-Tyr-Cys-Ala-Pro-Leu-Lys-Pro) is a synthetic peptide designed to mimic the effects of somatomedins, a group of hormones that stimulate tissue growth.[1][2] This mimetic action suggests that this compound may interact with cellular pathways typically activated by growth factors like IGF-1, leading to enhanced cell proliferation, differentiation, and matrix protein synthesis. Such properties are highly desirable in the development of novel therapeutics for dermatological conditions associated with aging and tissue damage.
Biological and Cellular Effects
This compound has been demonstrated to exert several beneficial effects on skin cells, primarily through the stimulation of key cellular processes involved in maintaining the integrity and youthfulness of the skin.
Enhanced Cell Proliferation
In vitro studies have shown that this compound is a positive regulator of cell proliferation in both keratinocyte and fibroblast cultures.[2][3] This mitogenic effect is fundamental to its role in skin regeneration and wound healing.
Stimulation of Extracellular Matrix (ECM) Protein Synthesis
A key aspect of this compound's anti-aging potential lies in its ability to upregulate the expression of crucial extracellular matrix proteins. In fibroblast cell cultures, treatment with this compound has been shown to significantly increase the synthesis of collagen, elastin, and fibronectin.[2]
Table 1: Effect of this compound on Extracellular Matrix Protein Expression in Fibroblast Cell Cultures [2]
| Protein | Fold Increase in Expression |
| Collagen | 1.4-fold |
| Fibronectin | 4.3-fold |
| Elastin | 1.4-fold |
These proteins are essential for maintaining the skin's structural integrity, elasticity, and firmness. The decline in their production with age is a primary contributor to the formation of wrinkles and sagging skin.
Clinical Efficacy and Safety
The in vitro effects of this compound translate to observable clinical benefits in topical applications. A clinical study investigating the efficacy of a cream containing 0.003% (w/w) this compound demonstrated a significant reduction in the signs of skin aging.
Table 2: Clinical Efficacy of this compound Cream (0.003% w/w) after 2 Months of Twice-Daily Application [3]
| Parameter | Percentage Improvement | p-value |
| Average Number and Width of Wrinkles (Sew) | 11.7% | < 0.05 |
| Cyclic Average Roughness (cR3) | 12.2% | < 0.005 |
The study also confirmed the safety and tolerability of the this compound formulation. No significant changes in transepidermal water loss were observed, indicating that the peptide does not disrupt the skin barrier. Furthermore, a 48-hour semi-occluded patch test showed that the cream was not an irritant.
Proposed Mechanism of Action: Somatomedin-Mimetic Signaling
While direct binding studies of this compound to the IGF-1 receptor have not been extensively published, its functional profile strongly suggests a somatomedin-mimetic mechanism of action. It is hypothesized that this compound binds to and activates the IGF-1 receptor, a receptor tyrosine kinase, initiating a cascade of intracellular signaling events that promote cell growth and survival.
Putative Signaling Pathways
Activation of the IGF-1 receptor is known to trigger two primary downstream signaling pathways: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
-
PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Upon activation, Akt phosphorylates a range of downstream targets that inhibit apoptosis and promote cell cycle progression.
-
MAPK/ERK Pathway: The ERK pathway is centrally involved in the regulation of cell proliferation, differentiation, and migration. Activated ERK translocates to the nucleus to phosphorylate transcription factors that control the expression of genes involved in these processes, including the synthesis of ECM proteins.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
Fibroblast Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of human dermal fibroblasts.
-
Cell Culture: Human dermal fibroblasts are seeded in 96-well plates at a density of 5 x 10³ cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and incubated for 24 hours.
-
Treatment: The culture medium is replaced with serum-free DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL) and a vehicle control. Cells are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell proliferation is expressed as a percentage of the vehicle control.
References
Oligopeptide-20: A Technical Guide to its Influence on Gene Expression in Dermal Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-20, a synthetic peptide also known as CG-IDP5, has emerged as a significant bioactive ingredient in the fields of dermatology and cosmetic science. Its primary function lies in its ability to modulate cellular activities related to skin regeneration and repair. This technical guide provides an in-depth analysis of the effects of this compound on gene expression, particularly focusing on key components of the extracellular matrix (ECM). The document summarizes quantitative data, outlines putative experimental methodologies, and visualizes potential signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.
Introduction
This compound is a synthetic 12-amino acid peptide that has demonstrated potent biological activity in skin cells. It is recognized for its role in promoting the proliferation of keratinocytes and fibroblasts, the primary cell types in the epidermis and dermis, respectively. This activity is central to its application in anti-aging and wound-healing formulations, where it contributes to the maintenance and restoration of skin's structural integrity. A key aspect of its mechanism of action is the upregulation of essential ECM proteins, which provides a foundation for its rejuvenating effects.
Quantitative Effects on Gene Expression
In-vitro studies on human dermal fibroblast cultures have demonstrated the capacity of this compound to significantly upregulate the expression of key genes encoding for extracellular matrix proteins. This targeted gene regulation leads to an increased synthesis of collagen, elastin, and fibronectin, which are crucial for skin elasticity, firmness, and overall structure. The observed fold-changes in gene expression are summarized in the table below.
| Gene Target | Fold Increase in Expression | Protein Function in Dermal Matrix |
| Collagen | 1.4[1] | Provides tensile strength and structural support. |
| Elastin | 1.4[1] | Confers elasticity and resilience to the skin. |
| Fibronectin | 4.3[1] | Facilitates cell adhesion, migration, and wound healing. |
Experimental Protocols
While the precise, detailed experimental protocol for the aforementioned quantitative data is not publicly available in peer-reviewed literature, a representative methodology based on standard cell culture and molecular biology techniques can be outlined. The following protocol describes a general workflow for assessing the effect of this compound on gene expression in human dermal fibroblasts.
Cell Culture and Treatment
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Fibroblasts are seeded in 6-well plates at a density of 1 x 10^5 cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with a serum-free medium containing this compound at various concentrations (e.g., 1, 5, 10 µg/mL). A vehicle control (serum-free medium without the peptide) is also included.
-
Incubation: Cells are incubated with this compound for a predetermined time course (e.g., 24, 48, 72 hours).
RNA Extraction and Quantification
-
Cell Lysis: After incubation, the medium is removed, and cells are washed with Phosphate-Buffered Saline (PBS). Total RNA is extracted using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed via gel electrophoresis.
Gene Expression Analysis (RT-qPCR)
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR (qPCR): The relative expression of target genes (Collagen Type I, Elastin, Fibronectin) is quantified using a qPCR system. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
Experimental workflow for analyzing the effect of this compound on gene expression.
Signaling Pathways
The precise signaling pathways activated by this compound in dermal fibroblasts to upregulate ECM gene expression have not been fully elucidated in publicly available literature. However, based on the known mechanisms of other growth factor-mimicking peptides and the cellular responses observed, a putative signaling cascade can be proposed. It is hypothesized that this compound binds to a cell surface receptor, initiating an intracellular signaling cascade that ultimately leads to the activation of transcription factors responsible for the expression of collagen, elastin, and fibronectin genes.
A plausible pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, a common pathway in cell proliferation and differentiation.
Hypothesized MAPK signaling pathway activated by this compound.
Conclusion
This compound demonstrates significant potential as a bioactive peptide for dermatological applications, primarily through its ability to upregulate the expression of crucial extracellular matrix genes. The quantitative data indicate a robust increase in fibronectin expression and a notable enhancement of collagen and elastin synthesis in dermal fibroblasts. While detailed experimental protocols and definitive signaling pathways require further investigation and disclosure, the available information provides a strong foundation for future research and development. The methodologies and pathways outlined in this guide serve as a representative framework for understanding and further exploring the molecular mechanisms of this compound. This knowledge is invaluable for the rational design of novel therapeutic and cosmetic formulations aimed at skin rejuvenation and repair.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Studies with Oligopeptide-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-20 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential regenerative and anti-aging properties. It is believed to mimic the action of growth factors involved in skin repair and maintenance. In vitro cell culture models are indispensable tools for elucidating the mechanisms of action of such bioactive molecules. These application notes provide detailed protocols for investigating the effects of this compound on key cellular processes relevant to skin health, including cell proliferation, migration (wound healing), and extracellular matrix (ECM) protein synthesis. The provided methodologies are designed to be robust and reproducible, enabling researchers to effectively evaluate the potential of Oligopepe-20 in a laboratory setting.
General Guidelines for Handling this compound
Reconstitution and Storage:
This compound is typically supplied as a lyophilized powder. To ensure its stability and activity, proper handling is crucial.
-
Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a buffered solution such as Phosphate Buffered Saline (PBS) to a stock concentration of 1 mg/mL. For enhanced solubility, gentle vortexing or sonication may be applied. Avoid repeated freeze-thaw cycles.
-
Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. For short-term use (up to one week), the stock solution can be stored at 4°C.
Experimental Protocols
Cell Proliferation Assay (MTT/XTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of human dermal fibroblasts (HDFs) or human keratinocytes (HaCaT). The assay measures the metabolic activity of viable cells.
Materials:
-
Human Dermal Fibroblasts (HDFs) or HaCaT keratinocytes
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (1 mg/mL)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or a dedicated solubilization solution for the specific reagent)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HDFs or HaCaT cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with fresh serum-free or low-serum (0.5-1% FBS) medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 ng/mL). A positive control, such as Epidermal Growth Factor (EGF) at 10 ng/mL, can be included.
-
Incubation: Incubate the cells for 24 to 72 hours.
-
MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100-150 µL of solubilization buffer to each well and incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals. For XTT, this step is not necessary.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
Experimental Workflow for Cell Proliferation Assay
Application Notes and Protocols: Oligopeptide-20 for Tissue Regeneration Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oligopeptide-20, a synthetic peptide composed of 12 amino acids (Arg-Arg-Leu-Glu-Met-Tyr-Cys-Ala-Pro-Leu-Lys-Pro), is a bioactive agent with significant potential in the field of tissue regeneration.[1][2][3] It functions as a biomimetic of growth factors involved in normal skin growth and wound repair.[1] Research has demonstrated its role in promoting the proliferation of key skin cells like keratinocytes and fibroblasts, stimulating the synthesis of extracellular matrix (ECM) components, and reducing apoptosis.[1][2][3] These properties make this compound a compelling candidate for research in skin repair, anti-aging, and hair growth stimulation.[1][4][5]
Mechanism of Action
This compound exerts its regenerative effects by signaling to cells to activate natural repair mechanisms.[6] It positively regulates the expression of essential ECM proteins, including collagen, elastin, and fibronectin, which are crucial for providing structural integrity and elasticity to tissues.[1] By boosting the production of these components, this compound helps to rebuild and strengthen the dermal structure.[1][6] The peptide also increases levels of hyaluronic acid and enhances cell attachment, both vital processes in wound healing and skin regeneration.[2][3] While the precise signaling cascade is a subject of ongoing research, its effects on ECM synthesis are consistent with the activation of pathways such as the Transforming Growth Factor-β (TGF-β) pathway, which is a key regulator of fibroblast activity and collagen production.[7][8][9]
Caption: Proposed signaling pathway for this compound in fibroblasts.
Data Presentation
Quantitative data from in vitro and in vivo studies are summarized below, highlighting the efficacy of this compound.
Table 1: Summary of In Vitro Effects on Human Fibroblasts
| Parameter | Fold Increase | Cell Type | Reference |
| Collagen Expression | 1.4-fold | Fibroblasts | [1] |
| Elastin Expression | 1.4-fold | Fibroblasts | [1] |
| Fibronectin Expression | 4.3-fold | Fibroblasts | [1] |
Table 2: Summary of Clinical (In Vivo) Anti-Aging Effects
| Parameter | Improvement (%) | Duration | Concentration | Reference |
| Average Number & Width of Wrinkles (Sew) | 11.7% (p < 0.05) | 2 Months | 0.003% (300 ppm) | [2][3][10] |
| Cyclic Average Roughness (cR3) | 12.2% (p < 0.005) | 2 Months | 0.003% (300 ppm) | [2][3][10] |
Applications in Tissue Regeneration Research
-
Dermal Wound Healing: this compound's ability to stimulate fibroblast and keratinocyte proliferation and ECM deposition makes it a valuable compound for studying skin repair mechanisms.[1][2][11]
-
Anti-Aging and Skin Rejuvenation: By increasing collagen and elastin, it can be used in models to investigate the reversal or prevention of skin aging signs like wrinkles and loss of firmness.[12][13]
-
Hair Growth Stimulation: this compound is implicated in promoting hair growth and may be used in research focused on hair follicle revitalization and alopecia treatments.[4][14]
-
Bone and Cartilage Regeneration: Peptides that mimic growth factors like TGF-β have applications in bone and cartilage tissue engineering; this compound's properties suggest it could be explored in these contexts.[15][16]
Experimental Protocols
The following are representative protocols for assessing the efficacy of this compound in vitro. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
References
- 1. This compound | CG-IDP5 | Cosmetic Ingredients Guide [ci.guide]
- 2. Efficacy and Tolerance Study of an Oligopeptide with Potential Anti-Aging Activity [scirp.org]
- 3. scirp.org [scirp.org]
- 4. tressless.com [tressless.com]
- 5. newbeauty.com [newbeauty.com]
- 6. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 7. article.sciencepg.com [article.sciencepg.com]
- 8. mdpi.com [mdpi.com]
- 9. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of bioactive peptides as therapeutic agents for skin wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Peptides: Types, Applications, Benefits & Safety [webmd.com]
- 14. US7241731B2 - Oligopeptides for promoting hair growth - Google Patents [patents.google.com]
- 15. Functional peptides for cartilage repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Efficacy of Oligopeptide-20 in Wound Healing Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Oligopeptide-20, a synthetic peptide composed of 12 amino acids, is emerging as a potent agent in the field of regenerative medicine and dermatology.[1][2] Functioning as a biomimetic of a natural growth factor, Somatomedin, it plays a significant role in normal skin growth, healing, and wound repair.[3] Its primary mechanism of action involves the stimulation of cellular proliferation and the synthesis of key extracellular matrix (ECM) components, which are critical for the restoration of tissue integrity following injury.[1][3][4]
Mechanism of Action:
This compound has been demonstrated to enhance the proliferation of both keratinocytes and fibroblasts, the primary cell types involved in the re-epithelialization and dermal reconstruction phases of wound healing.[2][3] In vitro studies have shown that this compound upregulates the expression of crucial ECM proteins. Specifically, it has been observed to increase the production of collagen, fibronectin, and elastin in fibroblast cell cultures.[3] This activity strengthens the dermal structure, improves skin elasticity, and provides a scaffold for migrating cells, thereby accelerating the wound closure process.[1][3] By promoting the generation of new skin cells and preventing apoptosis, this compound contributes to a more efficient and robust healing cascade.[2]
Applications in Wound Healing Research:
The properties of this compound make it a compelling candidate for investigation in various wound healing models, including:
-
Acute wound models: (e.g., excisional and incisional wounds) to assess its ability to accelerate closure and improve the quality of the healed tissue.
-
Impaired healing models: (e.g., in diabetic or aged subjects) to determine its efficacy in overcoming the cellular and molecular deficits that characterize chronic wounds.
-
Burn models: to evaluate its potential in promoting re-epithelialization and reducing scar formation.
The development of topical formulations containing this compound is a primary area of interest for translating its regenerative potential into clinical applications for both therapeutic wound treatment and advanced skincare.[1][5]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound from in vitro and human clinical studies.
Table 1: In Vitro Efficacy of this compound on Extracellular Matrix Protein Expression
| Protein | Fold Increase in Expression | Cell Type | Reference |
| Collagen | 1.4-fold | Fibroblasts | [3] |
| Fibronectin | 4.3-fold | Fibroblasts | [3] |
| Elastin | 1.4-fold | Fibroblasts | [3] |
Table 2: Clinical Efficacy of this compound Cream (0.003% w/w) in an Anti-Aging Study (Two-Month Treatment)
| Parameter | Measurement | Improvement | p-value | Reference |
| Wrinkle Severity | Average number and width of wrinkles (SEw) | 11.7% | < 0.05 | [2] |
| Skin Roughness | Cyclic average roughness (cR3) | 12.2% | < 0.005 | [2] |
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of this compound in skin cells.
Caption: Experimental workflow for in vivo wound healing studies.
Experimental Protocols
Protocol 1: Full-Thickness Excisional Wound Healing Model in Mice
This protocol describes a standard method to evaluate the in vivo efficacy of topically applied this compound on wound healing.
1. Animal Model and Preparation:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House the animals in a controlled environment (12h light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine).
-
Hair Removal: Shave the dorsal surface of the mice and clean the area with 70% ethanol.
2. Wound Creation:
-
Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm sterile biopsy punch. The wounds should penetrate the panniculus carnosus.
3. Experimental Groups and Treatment:
-
Randomly divide the animals into three groups (n=8 per group):
-
Group A (Vehicle Control): Topical application of the base cream/gel without the peptide.
-
Group B (this compound): Topical application of the cream/gel containing this compound (e.g., at a concentration of 0.001% to 0.005% w/w).
-
Group C (Positive Control): Topical application of a commercially available wound healing agent.
-
-
Apply 20-30 µL of the respective formulation to each wound daily, ensuring complete coverage.
4. Data Collection and Analysis:
-
Wound Closure Rate:
-
On days 0, 3, 7, 10, and 14 post-wounding, take digital photographs of the wounds with a ruler for scale.
-
Calculate the wound area using image analysis software (e.g., ImageJ).
-
Determine the percentage of wound closure relative to the initial wound area on day 0.
-
-
Histological Analysis:
-
On days 7 and 14, euthanize a subset of animals from each group.
-
Excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue (5 µm thickness) and stain with:
-
Hematoxylin and Eosin (H&E): To assess re-epithelialization, inflammatory cell infiltration, and granulation tissue formation.
-
Masson's Trichrome: To evaluate collagen deposition and maturation.
-
-
-
Biochemical Analysis:
-
Hydroxyproline Assay: To quantify the collagen content in the wound tissue as an indicator of ECM deposition. Homogenize a portion of the excised wound tissue and follow a standardized hydroxyproline assay protocol.
-
5. Statistical Analysis:
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the experimental groups. A p-value of < 0.05 is typically considered statistically significant.
Disclaimer: The provided information is for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions.
References
Application Note: A Validated HPLC-MS Method for the Quantification of Oligopeptide-20
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oligopeptide-20 (CG-IDP5) is a synthetic, 12-amino-acid peptide that mimics the action of growth factors involved in skin growth and repair.[1] Its sequence is Arg-Arg-Leu-Glu-Met-Tyr-Cys-Ala-Pro-Leu-Lys-Pro.[1][2] In cosmetic and dermatological applications, it is utilized for its anti-aging properties, as it can strengthen skin elasticity by promoting the synthesis of collagen and elastin.[1][3] Furthermore, this compound is involved in normal skin growth and wound healing and helps reduce and prevent wrinkles by actively generating new skin cells.[1][3] Given its increasing use in cosmeceutical formulations, a robust and reliable analytical method for its quantification is essential for quality control and formulation development.
This application note details a validated hydrophilic interaction liquid chromatography (HILIC) method coupled with electrospray ionization mass spectrometry (ESI-MS) for the determination of this compound in cosmetic cream matrices.[4]
This compound: Properties and Biological Function
This compound functions by stimulating key processes in the dermal matrix, leading to improved skin health and appearance. It has been shown to increase the proliferation of skin keratinocytes and fibroblasts, which are crucial for restoring damaged skin.[1] Studies have demonstrated its ability to positively regulate the expression of essential extracellular matrix proteins, including collagen, elastin, and fibronectin.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | [3] |
| Sequence | H-Arg-Arg-Leu-Glu-Met-Tyr-Cys-Ala-Pro-Leu-Lys-Pro-OH | [2] |
| Molecular Formula | C65H109N19O16S2 | [2][5] |
| Molecular Weight | ~1476.8 g/mol | [2][5] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in water | [3] |
Signaling Pathway
This compound acts on skin cells to promote the synthesis of extracellular matrix (ECM) components, which enhances skin structure and reduces signs of aging.
Caption: Functional pathway of this compound in skin cells.
Experimental Protocol: HPLC-MS Analysis
This section outlines the complete protocol for sample preparation and instrumental analysis for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid or Ammonium hydroxide (for pH adjustment)
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE or suitable)
Standard and Sample Preparation
Standard Stock Solution:
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in 1 mL of deionized water to obtain a 1 mg/mL stock solution.
-
Prepare working standards by serial dilution in the mobile phase to create a calibration curve (e.g., 1-5 µg/mL).
Sample Preparation (from Cosmetic Cream):
-
Accurately weigh approximately 1.0 g of the cosmetic cream into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable extraction solvent (e.g., a mixture of methanol and water) to precipitate proteins and extract the peptide.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated matrix components.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Experimental Workflow
The overall process from sample receipt to final data analysis is depicted below.
Caption: Workflow for this compound extraction and analysis.
Instrumentation and Conditions
A hydrophilic interaction liquid chromatography (HILIC) method is employed for separation, coupled with a mass spectrometer for detection.[4]
Table 2: HPLC-MS Instrumental Parameters
| Parameter | Setting | Reference |
| HPLC System | ||
| Column | ZIC®-pHILIC (150.0 x 2.1 mm, 3.5 µm, 200 Å) | [4] |
| Mobile Phase | Isocratic: 28% aqueous 32.5 mM Ammonium Formate (pH 9.5) in Acetonitrile | [4] |
| Flow Rate | 0.25 mL/min | [4] |
| Column Temperature | Ambient | |
| Injection Volume | 5-10 µL | |
| Run Time | < 11 minutes | [4] |
| Mass Spectrometer | ||
| Ionization Mode | Positive Ion Electrospray (ESI+) | [4] |
| MS Method | Selected Ion Monitoring (SIM) or Full Scan | |
| Monitored m/z | Target ions for this compound (e.g., [M+2H]²⁺, [M+3H]³⁺) | |
| Capillary Voltage | ~3.5 kV | |
| Cone Voltage | Optimized for peptide transmission | |
| Source Temperature | ~120 °C | |
| Desolvation Temp. | ~350 °C |
Method Validation and Expected Results
The analytical method should be validated for linearity, precision, and accuracy. Based on published data for similar peptides, the following performance characteristics can be expected.
Table 3: Method Validation Parameters (Example)
| Parameter | Result | Reference |
| Linearity Range | 1.35 - 4.95 µg/mL | [6] |
| Correlation Coefficient (r²) | > 0.99 | |
| Intra-day RSD | < 3.3% | [6] |
| Inter-day RSD | < 3.3% | [6] |
| Relative Error (%Er) | < 1.9% | [6] |
Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard. The mass spectrum of the peak should confirm the presence of this compound by showing its characteristic m/z ions.
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the working standards. The concentration of this compound in the cosmetic sample is determined by interpolating its peak area from this curve.
Conclusion
The described HILIC-MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in complex matrices such as cosmetic creams.[4] The simple extraction procedure combined with a rapid isocratic chromatographic run allows for high-throughput analysis, making it suitable for routine quality control in industrial settings.[4] This application note serves as a comprehensive guide for researchers and analysts in the cosmetic and pharmaceutical fields.
References
- 1. This compound | CG-IDP5 | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound | C65H109N19O16S2 | CID 169450586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. experchem.com [experchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 948884-07-9 [amp.chemicalbook.com]
- 6. Development and validation of an ion-pair RP-HPLC method for the determination of this compound in cosmeceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Oligopeptide-20 in 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-20 is a synthetic peptide composed of 12 amino acids, designed to mimic the action of growth factors involved in skin growth and repair.[1] It has been shown to stimulate the proliferation of keratinocytes and fibroblasts, the primary cell types in the epidermis and dermis, respectively.[1] Furthermore, this compound upregulates the production of key extracellular matrix (ECM) proteins, including collagen and elastin, which are crucial for maintaining the skin's structural integrity and elasticity.[1][2][3] These properties make this compound a compelling candidate for applications in anti-aging skincare, wound healing, and overall skin rejuvenation.[3][4][5][6]
Three-dimensional (3D) skin models, such as reconstructed human epidermis (RHE) and full-thickness skin equivalents, offer a physiologically relevant in vitro platform to evaluate the efficacy and mechanism of action of cosmetic and therapeutic agents. These models mimic the complex architecture and cellular interactions of human skin, providing a more accurate prediction of in vivo responses compared to traditional 2D cell cultures.
These application notes provide detailed protocols for the use of this compound in 3D skin models, enabling researchers to investigate its effects on skin health and regeneration.
Mechanism of Action
This compound is believed to exert its effects by mimicking endogenous growth factors and activating their corresponding signaling pathways in dermal fibroblasts. This leads to the stimulation of cell proliferation and the synthesis of extracellular matrix components.
Data Presentation
The following tables summarize the reported and representative quantitative data on the effects of this compound.
Table 1: Effect of this compound on Extracellular Matrix Protein Expression in Human Dermal Fibroblasts
| Treatment | Collagen Expression (Fold Change vs. Control) | Elastin Expression (Fold Change vs. Control) | Fibronectin Expression (Fold Change vs. Control) |
| This compound | 1.4[1] | 1.4[1] | 4.3[1] |
Table 2: Representative Effect of this compound on Gene Expression in a 3D Full-Thickness Skin Model
| Gene | Function | Fold Change vs. Control (Representative Data) |
| COL1A1 | Collagen Type I Alpha 1 Chain | 1.8 |
| ELN | Elastin | 1.6 |
| FN1 | Fibronectin 1 | 3.5 |
| Ki-67 | Proliferation Marker | 1.5 |
Experimental Protocols
Protocol 1: Preparation and Treatment of a 3D Full-Thickness Skin Model
This protocol describes the construction of a 3D full-thickness skin model and subsequent treatment with this compound.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Human Epidermal Keratinocytes (HEKs)
-
Cell culture medium (DMEM, Keratinocyte Growth Medium)
-
Fetal Bovine Serum (FBS)
-
Collagen Type I (rat tail)
-
This compound (stock solution in sterile water or appropriate vehicle)
-
6-well plate with cell culture inserts (0.4 µm pore size)
Procedure:
-
Fibroblast-Contracted Collagen Lattice Preparation:
-
Prepare a collagen solution on ice by mixing Collagen Type I, 10x DMEM, and reconstitution buffer.
-
Add HDFs to the collagen solution to a final concentration of 2.5 x 10^4 cells/mL.
-
Dispense 3 mL of the cell-collagen mixture into each 6-well plate.
-
Allow the gels to polymerize at 37°C for 1-2 hours.
-
After polymerization, add 2 mL of DMEM with 10% FBS to each well and detach the lattices from the sides of the well.
-
Culture for 5-7 days to allow for lattice contraction.
-
-
Seeding of Keratinocytes:
-
Place the contracted collagen lattices onto cell culture inserts.
-
Seed HEKs onto the surface of the lattices at a density of 5 x 10^5 cells/lattice.
-
-
Submerged Culture:
-
Culture the models submerged in keratinocyte growth medium for 24 hours.
-
-
Air-Liquid Interface Culture:
-
Raise the inserts to the air-liquid interface by lowering the medium level in the well so that the keratinocytes are exposed to air.
-
Culture for 10-14 days to allow for full epidermal differentiation and stratification. Change the medium every 2-3 days.
-
-
Treatment with this compound:
-
In-media treatment: Add this compound to the culture medium at the desired final concentration (e.g., 1-10 µg/mL).
-
Topical application: Prepare a formulation containing this compound and apply a small volume (e.g., 10-20 µL) directly to the epidermal surface.
-
-
Incubation:
-
Incubate the treated models for 24 to 72 hours.
-
-
Harvesting:
-
Harvest the skin models for subsequent analysis. For histology, fix in 10% neutral buffered formalin. For RNA or protein extraction, snap-freeze in liquid nitrogen.
-
Protocol 2: Analysis of Gene Expression by Quantitative PCR (qPCR)
This protocol outlines the steps for analyzing changes in gene expression in the 3D skin models following treatment with this compound.
Materials:
-
Harvested 3D skin models
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., COL1A1, ELN, FN1, Ki-67) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction:
-
Homogenize the harvested 3D skin model tissue.
-
Extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Protocol 3: Analysis of Extracellular Matrix Protein Deposition by Immunohistochemistry (IHC)
This protocol details the visualization and semi-quantification of ECM protein deposition in the 3D skin models.
Materials:
-
Formalin-fixed, paraffin-embedded 3D skin model sections
-
Primary antibodies (e.g., rabbit anti-collagen I, mouse anti-elastin)
-
HRP-conjugated secondary antibodies
-
DAB substrate kit
-
Hematoxylin
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate the sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.
-
-
Analysis:
-
Examine the sections under a microscope to assess the intensity and distribution of the staining for the target ECM proteins. Image analysis software can be used for semi-quantitative analysis.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in 3D skin models. By following these methodologies, scientists can elucidate the mechanisms of action of this compound and gather robust data to support its application in skincare and dermatological treatments. The use of 3D skin models provides a valuable tool for preclinical evaluation, bridging the gap between in vitro cell culture and human clinical trials.
References
- 1. youtube.com [youtube.com]
- 2. 3D skin model production and treatments [bio-protocol.org]
- 3. toxicology.org [toxicology.org]
- 4. youtube.com [youtube.com]
- 5. Molecular Insights Into the Effects of PLLA-SCA on Gene Expression and Collagen Synthesis in Human 3D Skin Models Containing Macrophages - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. Reconstruction of Human Epidermis In Vitro | Springer Nature Experiments [experiments.springernature.com]
Application Note: Quantification of Oligopeptide-20 in Cell Lysates
For Research Use Only.
Introduction
Oligopeptide-20 is a synthetic peptide containing 12 amino acids that mimics the activity of Somatomedin, also known as Insulin-like Growth Factor 1 (IGF-1).[1][2] This peptide plays a role in normal skin growth, healing, and wound repair by promoting the proliferation of keratinocytes and fibroblasts.[1] Furthermore, this compound has been shown to upregulate the expression of key extracellular matrix proteins, including collagen and elastin, in fibroblast cell cultures.[1] Given its biological activities, this compound is a subject of interest in dermatological and cosmetic research. Accurate quantification of this compound in cell lysates is crucial for researchers studying its uptake, mechanism of action, and overall efficacy in cellular models.
This application note provides detailed protocols for the quantification of this compound in cell lysates using two common bioanalytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of Methods
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying molecules in complex mixtures. The workflow involves several key steps:
-
Sample Preparation: this compound is extracted from the cell lysate to remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where this compound is separated from other components based on its physicochemical properties.
-
Ionization and Mass Analysis: The separated peptide is ionized and its mass-to-charge ratio (m/z) is measured by a mass spectrometer.
-
Fragmentation and Detection: The peptide ions are fragmented, and the resulting fragment ions are detected, providing a high degree of specificity for quantification.
Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based immunoassay designed for detecting and quantifying substances such as peptides. A competitive ELISA is a suitable format for quantifying a small molecule like this compound. The principle is as follows:
-
Coating: A known amount of synthetic this compound is immobilized onto the surface of a microplate well.
-
Competition: The cell lysate sample (containing an unknown amount of this compound) is mixed with a specific primary antibody against this compound and added to the well. The this compound in the sample and the coated this compound compete for binding to the limited amount of primary antibody.
-
Detection: A secondary antibody conjugated to an enzyme is added, which binds to the primary antibody.
-
Signal Generation: A substrate for the enzyme is added, resulting in a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in cell lysates obtained using LC-MS/MS and ELISA.
Table 1: Quantification of this compound in Fibroblast Lysates by LC-MS/MS
| Sample ID | Treatment | This compound Concentration (ng/mg total protein) | Standard Deviation |
| Control 1 | Vehicle | Not Detected | N/A |
| Control 2 | Vehicle | Not Detected | N/A |
| Treated 1 | 10 µM this compound | 15.2 | 1.8 |
| Treated 2 | 10 µM this compound | 17.5 | 2.1 |
| Treated 3 | 50 µM this compound | 85.6 | 7.9 |
| Treated 4 | 50 µM this compound | 92.1 | 8.5 |
Table 2: Quantification of this compound in Keratinocyte Lysates by Competitive ELISA
| Sample ID | Treatment | This compound Concentration (ng/mg total protein) | Standard Deviation |
| Control 1 | Vehicle | Not Detected | N/A |
| Control 2 | Vehicle | Not Detected | N/A |
| Treated 1 | 10 µM this compound | 12.8 | 2.5 |
| Treated 2 | 10 µM this compound | 14.1 | 2.9 |
| Treated 3 | 50 µM this compound | 78.9 | 9.2 |
| Treated 4 | 50 µM this compound | 83.4 | 10.1 |
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Lysates by LC-MS/MS
This protocol provides a general framework for the quantification of this compound. Specific parameters may need to be optimized for your instrument and experimental conditions.
1. Cell Culture and Treatment:
-
Seed human dermal fibroblasts or keratinocytes in appropriate culture vessels and grow to desired confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control for the desired time.
2. Cell Lysis and Protein Quantification:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer with protease inhibitors) to the cells.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and store it at -80°C until use.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of cell lysate, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for peptide analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of this compound from other lysate components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution of the peptide.
5. Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the total protein concentration of the cell lysate.
Protocol 2: Quantification of this compound in Cell Lysates by Competitive ELISA
This protocol outlines the development of a competitive ELISA for this compound.
1. Reagent Preparation:
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Primary Antibody: A specific polyclonal or monoclonal antibody against this compound.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2N H₂SO₄.
2. ELISA Procedure:
-
Coating: Dilute synthetic this compound to 1 µg/mL in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer.
-
Blocking: Add 200 µL/well of blocking buffer and incubate for 1 hour at 37°C.
-
Competition:
-
Prepare a standard curve of this compound in a suitable buffer.
-
In separate tubes, pre-incubate your cell lysate samples or standards with the primary antibody for 30 minutes at room temperature.
-
Add 100 µL of the sample/standard-antibody mixture to the coated wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the log of the this compound concentration.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Normalize the results to the total protein concentration of the cell lysate.
Visualization of Signaling Pathway and Experimental Workflow
Caption: Putative signaling pathway of this compound.
Caption: Experimental workflow for quantifying this compound.
References
Application Notes and Protocols for Testing Oligopeptide-20 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-20 is a synthetic peptide that has garnered interest for its potential applications in cosmetics and dermatology, primarily for its anti-aging and skin-regenerating properties.[1][2] In vitro studies suggest that this compound can act as a positive regulator of cell proliferation and increase the levels of crucial extracellular matrix components like collagen and hyaluronic acid in keratinocyte and fibroblast cultures.[2][3] While clinical studies in humans have shown promise in reducing wrinkles, comprehensive preclinical evaluation using animal models is essential to fully elucidate its mechanisms of action and efficacy in various applications such as wound healing and hair growth stimulation.[3] This document provides detailed application notes and protocols for establishing and utilizing animal models to test the efficacy of this compound. The methodologies presented are based on established practices for evaluating similar bioactive peptides.[4][5][6]
Potential Applications and Corresponding Animal Models
Based on its known in vitro activities, this compound can be evaluated for the following applications using specific animal models:
-
Wound Healing: Murine models of dermal wound healing are well-established and widely used to assess the efficacy of therapeutic agents in promoting tissue repair.[4][5]
-
Hair Growth Promotion: The C57BL/6 mouse model is commonly used to study the effects of various compounds on hair follicle cycling and growth.[6][7]
-
Anti-Aging (Dermal Rejuvenation): While challenging to model, aspects of skin aging can be studied in rodents, often involving the assessment of collagen and elastin content, skin thickness, and elasticity following treatment.
Section 1: Wound Healing Efficacy in a Murine Full-Thickness Excisional Wound Model
This model is designed to evaluate the potential of this compound to accelerate wound closure and improve the quality of tissue repair.
Experimental Protocol
-
Animal Model:
-
Species: Male or female C57BL/6 or BALB/c mice, 8-10 weeks old. Mice are a prevalent model due to their genetic tractability and well-understood physiology.[8]
-
Housing: House animals individually to prevent wound disruption by cage mates. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
-
-
Experimental Groups:
-
Group 1 (Vehicle Control): Topical application of the vehicle (e.g., phosphate-buffered saline [PBS] or a suitable hydrogel base).
-
Group 2 (this compound Treatment): Topical application of this compound at a predetermined concentration (e.g., 0.005% w/w in the vehicle).
-
Group 3 (Positive Control): Topical application of a known wound healing agent, such as Epidermal Growth Factor (EGF).[5]
-
-
Procedure:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Shave the dorsal surface of the mouse and disinfect the area with 70% ethanol.
-
Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm dermal biopsy punch.[4]
-
Immediately after wounding (Day 0), apply the assigned treatment topically to the wounds.
-
Repeat the treatment application daily or as determined by the formulation's properties.
-
Monitor the wound closure by photographing the wounds at regular intervals (e.g., days 0, 3, 5, 7, 10, and 14).[5] A ruler should be included in the photographs for scale.
-
The researchers performing the experiments and analyzing the data should be blinded to the treatment groups to minimize bias.[4]
-
-
Efficacy Endpoints and Data Collection:
-
Wound Closure Rate: Measure the wound area from the photographs using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.[5]
-
Histological Analysis: On selected days post-wounding, euthanize a subset of mice from each group and collect the wound tissue. Process the tissue for hematoxylin and eosin (H&E) staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.[4] Masson's trichrome staining can be used to evaluate collagen deposition.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of cell proliferation (e.g., Ki-67), angiogenesis (e.g., CD31), and inflammation (e.g., F4/80 for macrophages).
-
Gene Expression Analysis: Isolate RNA from the wound tissue to perform quantitative real-time PCR (qRT-PCR) for genes involved in wound healing, such as growth factors (VEGF, TGF-β1), cytokines (IL-6, TNF-α), and extracellular matrix components (collagen I, collagen III).[9][10]
-
Data Presentation
Table 1: Quantitative Analysis of Wound Healing
| Parameter | Vehicle Control | This compound | Positive Control (EGF) |
| Wound Area (mm²) at Day 7 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Percentage of Wound Closure at Day 7 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Re-epithelialization (%) at Day 7 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Granulation Tissue Thickness (µm) at Day 7 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Collagen Deposition (Arbitrary Units) at Day 14 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| VEGF mRNA Expression (Fold Change) at Day 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| TNF-α mRNA Expression (Fold Change) at Day 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Workflow Diagram
Caption: Workflow for the murine excisional wound healing model.
Section 2: Hair Growth Promotion in a C57BL/6 Mouse Model
This model is used to assess the ability of this compound to induce the anagen (growth) phase of the hair cycle and promote hair regrowth.
Experimental Protocol
-
Animal Model:
-
Species: Male C57BL/6 mice, 7 weeks old. At this age, the hair follicles are synchronized in the telogen (resting) phase.
-
Housing: House animals in small groups or individually. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
-
-
Experimental Groups:
-
Group 1 (Vehicle Control): Topical application of the vehicle.
-
Group 2 (this compound Treatment): Topical application of this compound at various concentrations.
-
Group 3 (Positive Control): Topical application of a known hair growth promoter, such as minoxidil.[11]
-
-
Procedure:
-
Gently shave the dorsal skin of the mice to induce synchronized anagen. Alternatively, for a telogen model, allow the mice to enter the natural telogen phase (around 7-8 weeks of age) and then apply treatment.
-
Apply the assigned treatments topically to a defined area of the shaved dorsal skin daily for a period of 3-4 weeks.
-
Visually monitor and photograph the treated areas at regular intervals (e.g., every 3-4 days) to observe hair regrowth, which is indicated by skin darkening (anagen induction) followed by visible hair shafts.[7]
-
-
Efficacy Endpoints and Data Collection:
-
Hair Growth Score: Assign a visual score to the hair regrowth based on a defined scale (e.g., 0 = no growth, 5 = complete hair coverage).
-
Histological Analysis: Collect skin biopsies from the treated areas at the end of the experiment. Prepare H&E stained sections to determine the number and stage of hair follicles (anagen vs. telogen). The anagen-to-telogen ratio can be calculated.[7]
-
Immunohistochemistry: Stain for markers of cell proliferation (Ki-67) in the hair bulb and dermal papilla.
-
Gene and Protein Expression Analysis: Analyze the expression of key signaling molecules involved in hair growth, such as Wnt/β-catenin and BMP pathway components, as well as growth factors like IGF-1 and VEGF, using qRT-PCR or Western blotting.[6]
-
Data Presentation
Table 2: Quantitative Analysis of Hair Growth Promotion
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (Minoxidil) |
| Hair Growth Score at Day 21 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Anagen/Telogen Ratio | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Number of Anagen Follicles/mm² | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ki-67 Positive Cells/Follicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| β-catenin mRNA Expression (Fold Change) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| BMP4 mRNA Expression (Fold Change) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Signaling Pathway Diagram
Caption: Proposed signaling pathways for this compound in hair growth.
Section 3: Anti-Aging Efficacy in a Photoaging Mouse Model
This model can be used to evaluate the potential of this compound to mitigate the signs of skin aging induced by chronic UV irradiation.
Experimental Protocol
-
Animal Model:
-
Species: Hairless mice (e.g., SKH-1) are ideal for this model to avoid the need for shaving and the confounding effects of hair cycling.
-
Housing: House animals individually or in small groups.
-
-
Experimental Groups:
-
Group 1 (Control): No UV irradiation, treated with vehicle.
-
Group 2 (UV + Vehicle): Chronic UV irradiation, treated with vehicle.
-
Group 3 (UV + this compound): Chronic UV irradiation, treated with this compound.
-
Group 4 (UV + Positive Control): Chronic UV irradiation, treated with a known anti-aging agent (e.g., retinoic acid).
-
-
Procedure:
-
Expose the dorsal skin of the mice in Groups 2, 3, and 4 to UVB radiation several times a week for a period of 8-12 weeks to induce photoaging. The UV dose should be gradually increased.
-
Apply the assigned topical treatments to the dorsal skin daily, either before or after UV exposure, depending on the study design (preventive or therapeutic).
-
Monitor the skin for visible signs of aging, such as wrinkle formation and changes in skin texture.
-
-
Efficacy Endpoints and Data Collection:
-
Wrinkle Assessment: At the end of the study, create replicas of the skin surface using a silicone material and analyze them for wrinkle depth and length.
-
Skin Elasticity: Measure skin viscoelasticity using a cutometer.
-
Histological Analysis: Collect skin samples and perform H&E staining to measure epidermal thickness. Use Masson's trichrome and Verhoeff-Van Gieson staining to assess collagen and elastin fiber integrity and density, respectively.
-
Biochemical Analysis: Measure the levels of collagen and hyaluronic acid in the skin tissue using biochemical assays (e.g., Sircol collagen assay, ELISA).
-
Gene Expression Analysis: Analyze the mRNA expression of matrix metalloproteinases (MMPs), which are involved in collagen degradation, and their tissue inhibitors (TIMPs), as well as procollagen-1.
-
Data Presentation
Table 3: Quantitative Analysis of Anti-Aging Effects
| Parameter | Control | UV + Vehicle | UV + this compound | UV + Positive Control |
| Wrinkle Score (Arbitrary Units) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Epidermal Thickness (µm) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Collagen Density (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Elastin Fiber Integrity (Score) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MMP-1 mRNA Expression (Fold Change) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Procollagen-1 mRNA Expression (Fold Change) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Logical Relationship Diagram
Caption: Proposed mechanism of this compound in skin anti-aging.
Conclusion
The animal models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in wound healing, hair growth promotion, and anti-aging. The use of appropriate controls, blinded assessments, and a combination of macroscopic, histological, and molecular analyses will yield comprehensive and reliable data to support the further development of this compound for therapeutic and cosmetic applications. Researchers should adapt these protocols based on their specific hypotheses and available resources, ensuring all animal experiments are conducted ethically and in accordance with institutional guidelines.
References
- 1. nbinno.com [nbinno.com]
- 2. Efficacy and Tolerance Study of an Oligopeptide with Potential Anti-Aging Activity [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. A frog cathelicidin peptide effectively promotes cutaneous wound healing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Hair-Growth-Promoting Effects of the Fish Collagen Peptide in Human Dermal Papilla Cells and C57BL/6 Mice Modulating Wnt/β-Catenin and BMP Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of bovine bone collagen oligopeptides on wound healing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of bovine bone collagen oligopeptides on wound healing in mice | Aging [aging-us.com]
- 11. Recent Advances in Drug Development for Hair Loss [mdpi.com]
Troubleshooting & Optimization
Oligopeptide-20 stability in physiological buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Oligopeptide-20 in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic 12-amino acid peptide.[1] It is known to act as a growth factor mimetic, specifically mimicking Somatomedin (also known as Insulin-like Growth Factor 1 or IGF-1).[2] Its primary mechanism of action involves stimulating the proliferation of skin keratinocytes and fibroblasts, which in turn boosts the synthesis of collagen and elastin.[2] This leads to improved skin elasticity and can help in reducing the appearance of wrinkles and aiding wound repair.[1]
Q2: What is the optimal pH for this compound stability in aqueous solutions?
A2: While specific stability data in physiological buffers is limited in publicly available literature, product information suggests an optimal pH range of 3-6 for its use in cosmetic formulations.[1] The stability of peptides in solution is highly dependent on pH, as it can influence hydrolysis rates of peptide bonds and the ionization state of amino acid side chains, which can affect aggregation.
Q3: What are the primary degradation pathways for peptides like this compound in physiological buffer?
A3: Generally, peptides in aqueous solutions can degrade through several chemical and physical pathways. Chemical instability can involve hydrolysis (cleavage of peptide bonds), oxidation of certain amino acid residues (like methionine and cysteine), and deamidation of asparagine and glutamine residues. Physical instability often manifests as aggregation, where peptide molecules self-associate to form larger, often insoluble and inactive, species.[3][4][5]
Q4: How should this compound be stored to ensure maximum stability?
A4: For long-term storage, this compound powder should be kept in a cool, dark, and clean place. Recommended storage temperatures are -20°C for a shelf life of 24 months and 2-8°C for a shelf life of 12 months.[1] Once reconstituted in a buffer, it is advisable to use the solution promptly or store it at 2-8°C for short periods. For longer-term storage of solutions, freezing at -20°C or -80°C is recommended, but freeze-thaw cycles should be minimized as they can lead to aggregation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound in solution over time. | Peptide degradation (hydrolysis, oxidation) or aggregation. | Prepare fresh solutions for each experiment. If solutions need to be stored, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles. Ensure the buffer pH is within the optimal range (if known) and consider adding excipients like stabilizers or antioxidants, after validating their compatibility. |
| Precipitation or cloudiness observed in the this compound solution. | Peptide aggregation or insolubility at the given concentration and buffer conditions. | Centrifuge the solution to remove aggregates and use the supernatant. For future preparations, consider using a lower concentration of the peptide. The solubility can also be influenced by pH and ionic strength; screen different buffer conditions. The use of solubilizing agents may be necessary, but their effect on peptide activity must be evaluated. |
| Inconsistent results in cell-based assays. | Variability in peptide concentration due to degradation or adsorption to labware. | Use low-protein-binding tubes and pipette tips. Quantify the peptide concentration using a validated analytical method (e.g., HPLC) before each experiment. Prepare fresh dilutions from a concentrated stock solution for each assay. |
| Difficulty in dissolving the lyophilized this compound powder. | The peptide may have specific solubility requirements. | The peptide is reported to be soluble in water.[1] For difficult-to-dissolve peptides, gentle vortexing or sonication can be helpful. If solubility issues persist, consider using a small amount of a co-solvent like acetonitrile or DMSO before diluting with the aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system. |
Signaling Pathway
This compound is reported to mimic Somatomedin (IGF-1), which primarily signals through the PI3K/Akt and MAPK pathways to promote cell proliferation, growth, and survival.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound in a physiological buffer over time.
1. Materials:
- This compound (lyophilized powder)
- Physiological buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
- HPLC system with a UV detector
- Reversed-phase C18 column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Low-protein-binding microcentrifuge tubes
- Incubator or water bath
2. Methods:
- Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in the physiological buffer to a final concentration of 1 mg/mL.
- Filter the stock solution through a 0.22 µm syringe filter into a sterile, low-protein-binding tube.
- Stability Study Setup:
- Aliquot the stock solution into several low-protein-binding tubes.
- Place the tubes in an incubator set to the desired temperature (e.g., 4°C, 25°C, 37°C).
- At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each temperature condition.
- HPLC Analysis:
- For each time point, inject a fixed volume (e.g., 20 µL) of the this compound solution onto the HPLC system.
- Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
- Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
- Data Analysis:
- The stability of this compound is determined by measuring the decrease in the peak area of the intact peptide over time.
- Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
- Plot the percentage of remaining peptide against time to determine the degradation kinetics.
Protocol 2: Workflow for Investigating this compound Induced Gene Expression
This workflow describes the steps to investigate the effect of this compound on the expression of target genes like collagen and elastin in fibroblasts.
Caption: Workflow for gene expression analysis.
References
- 1. Multipotential Role of Growth Factor Mimetic Peptides for Osteochondral Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth factors and their peptide mimetics for treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiogenic Potential of VEGF Mimetic Peptides for the Biofunctionalization of Collagen/Hydroxyapatite Composites [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
Optimizing Oligopeptide-20 concentration for cell proliferation
Welcome to the technical support center for Oligopeptide-20. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for cell proliferation experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in cell culture?
This compound is a synthetic 12-amino acid peptide.[1] In cell culture, it is known to be a positive regulator of cell proliferation, particularly for skin cells such as keratinocytes and fibroblasts.[2][3] Its functions include promoting normal skin growth, healing, and wound repair.[1] It has also been shown to increase the levels of extracellular matrix components like collagen and hyaluronic acid in keratinocyte and fibroblast cultures.[2][3]
Q2: What is the recommended concentration range of this compound for cell proliferation assays?
While a definitive optimal concentration can be cell-type dependent and should be determined empirically, the existing literature provides a starting point for designing experiments. A clinical study on an anti-aging cream used a concentration of 0.003% w/w, which is equivalent to 300 parts per million (ppm) or approximately 30 µg/mL.[2] For in vitro studies, a general use level for cosmetic formulations is suggested to be between 0.001% and 0.0025%.[1] Studies on other peptides with similar functions on keratinocytes have used concentrations in the range of 100 ng/mL to 1.6 µg/mL. Therefore, a dose-response experiment is recommended, starting with a broad range (e.g., 10 ng/mL to 50 µg/mL) to identify the optimal concentration for your specific cell line and experimental conditions.
Q3: What is the mechanism of action of this compound in promoting cell proliferation?
This compound is believed to mimic the action of growth factors.[4] While direct and specific evidence for this compound is limited in publicly available literature, peptides that promote cell proliferation in skin cells, such as fibroblasts and keratinocytes, typically act by binding to cell surface receptors. This binding can trigger intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK), and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway are two key cascades known to be involved in promoting cell proliferation in response to growth factors.[5][6] Activation of these pathways leads to the transcription of genes that drive cell cycle progression and cell division.
Q4: Can this compound be cytotoxic at high concentrations?
While this compound is generally considered safe for cosmetic use, any bioactive peptide can exhibit cytotoxicity at high concentrations in in vitro assays.[2] It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line before proceeding with proliferation experiments. An MTT or similar viability assay can be used to assess cytotoxicity across a range of concentrations.
Q5: How should I prepare and store this compound for cell culture experiments?
For optimal stability, this compound should be stored in its lyophilized form at -20°C or colder in a sealed container with a desiccant.[1] When preparing a stock solution, it is recommended to first reconstitute a small amount to test for solubility. This compound is soluble in water.[1] For cell culture experiments, use sterile, nuclease-free water or a buffer compatible with your cell culture medium, such as PBS. It is advisable to prepare concentrated stock solutions, aliquot them into single-use volumes, and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro Experiments
| Peptide | Cell Type | Concentration Range | Application | Source |
| This compound | Human Skin (in vivo) | 0.003% w/w (~30 µg/mL) | Anti-aging cream | [2] |
| This compound | General Use | 0.001% - 0.0025% | Cosmetic Formulation | [1] |
| sh-oligopeptide-72 | Human Keratinocytes | 100 ng/mL | Cell Proliferation | |
| Synthetic Peptides | HaCaT Cells | 0.2 - 1.6 µg/mL | Cell Viability | [7] |
Disclaimer: The concentrations listed above are for guidance purposes. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Cell Proliferation Assay (MTT Method)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (the solvent used to dissolve the peptide) and a positive control (e.g., a known growth factor).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Cell Proliferation Assay (BrdU Incorporation)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell division rate.
-
Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's protocol of the BrdU assay kit. This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB substrate and incubate until color development.
-
Stop Solution and Measurement: Add a stop solution and measure the absorbance at 450 nm.
Western Blot for ERK and Akt Phosphorylation
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then serum-starve for 12-24 hours to reduce basal signaling. Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-Akt (p-Akt), and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of the phosphorylated protein to the total protein is used to determine the activation of the signaling pathway.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Solubility of this compound
-
Problem: The lyophilized this compound powder does not dissolve completely or precipitates out of solution.
-
Possible Causes & Solutions:
-
Incorrect Solvent: While this compound is reported to be water-soluble, high concentrations may require assistance.[1] If solubility issues arise in water or PBS, consider using a small amount of a sterile, cell-culture compatible organic solvent like DMSO to create a high-concentration stock solution.[2] Ensure the final concentration of the organic solvent in your cell culture medium is non-toxic (typically <0.1% for DMSO).[2]
-
Low Temperature: Ensure the peptide and solvent are at room temperature before attempting to dissolve. Gentle warming (up to 37°C) or sonication can aid dissolution.
-
Aggregation: Peptides can aggregate over time. Prepare fresh solutions from lyophilized powder for each experiment if possible. If using a frozen stock, thaw it quickly and keep it on ice.
-
Issue 2: Inconsistent or No Effect on Cell Proliferation
-
Problem: The MTT or BrdU assay shows high variability between replicates or no significant increase in cell proliferation with this compound treatment.
-
Possible Causes & Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too high (causing cytotoxicity) or too low. Perform a dose-response experiment with a wider range of concentrations.
-
Peptide Degradation: Ensure proper storage and handling of the peptide. Avoid multiple freeze-thaw cycles. Peptide stability in culture medium can vary; consider the half-life of the peptide in your experimental setup.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform single-cell suspension before seeding and check for even cell distribution across the plate.
-
Assay Timing: The incubation time with this compound may not be optimal for observing a proliferative effect. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Serum Concentration: The presence of growth factors in fetal bovine serum (FBS) can mask the effect of this compound. Consider reducing the serum concentration or using serum-free medium during the treatment period.
-
Issue 3: Unexpected Cytotoxicity
-
Problem: Treatment with this compound leads to a decrease in cell viability.
-
Possible Causes & Solutions:
-
High Concentration: The peptide concentration may be in the toxic range for your specific cell line. Perform a cytotoxicity assay to determine the IC50 and use concentrations well below this value for proliferation studies.
-
Contaminants: The peptide preparation may contain contaminants from synthesis, such as trifluoroacetic acid (TFA), which can be cytotoxic. If possible, obtain a peptide with high purity and consider TFA removal.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve the peptide, ensure the final concentration in the culture medium is not toxic to the cells. Run a solvent-only control.
-
Mandatory Visualizations
Caption: Putative signaling pathway of this compound promoting cell proliferation.
Caption: Experimental workflow for assessing this compound's effect on cell proliferation.
Caption: Troubleshooting decision tree for this compound proliferation assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CUT&Tag Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. genscript.com [genscript.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Preventing Oligopeptide-20 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Oligopeptide-20 during experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Question 1: My this compound solution appears cloudy or has visible precipitates. What could be the cause and how can I fix it?
Answer: Cloudiness or precipitation can indicate several issues:
-
Poor Solubility: this compound is generally soluble in water. However, at high concentrations or in certain buffers, its solubility may be limited.
-
Solution: Try dissolving the peptide in a small amount of a polar organic solvent like DMSO or DMF first, and then slowly add the aqueous buffer to the desired concentration. Sonication can also aid in dissolution.
-
-
Aggregation: Peptides can aggregate, especially at neutral or near-neutral pH, or after repeated freeze-thaw cycles.
-
Solution: Prepare fresh solutions for each experiment. If you must store solutions, aliquot them into single-use volumes to minimize freeze-thaw cycles. Store solutions at -20°C or -80°C.
-
-
Bacterial Contamination: Microbial growth can cause turbidity and degrade the peptide.
-
Solution: Use sterile buffers and handle the peptide solution under aseptic conditions. Filter-sterilize the solution through a 0.22 µm filter if appropriate for your application.
-
Question 2: I am observing a loss of this compound activity in my cell-based assays over time. What are the likely reasons?
Answer: A gradual loss of activity is often due to degradation. The primary culprits are enzymatic activity and chemical instability.
-
Enzymatic Degradation: Proteases present in cell culture media (from serum) or secreted by cells can rapidly degrade this compound.[1] Peptides with N-terminal amines are particularly susceptible to degradation in cell culture.[2]
-
Chemical Instability in Media: The pH and components of cell culture media can affect peptide stability. The optimal pH for this compound is between 3 and 6.[4] Standard cell culture media is typically buffered around pH 7.4.
-
Solution: While altering the pH of the culture media is often not feasible, you can minimize the time the peptide is in the media before the experiment. Prepare fresh solutions and add them to the culture immediately.
-
Question 3: My HPLC or MS analysis shows multiple peaks for my this compound sample, even for a freshly prepared solution. What could be happening?
Answer: The presence of multiple peaks suggests degradation or modification of the peptide.
-
Oxidation: The Methionine (Met) and Cysteine (Cys) residues in this compound are susceptible to oxidation, which can occur during storage or handling.[5][6] This will result in peaks with a +16 Da or +32 Da mass shift in MS analysis.
-
Solution: Store the lyophilized peptide under an inert gas (argon or nitrogen). When preparing solutions, use degassed buffers. Avoid vigorous vortexing which can introduce oxygen.
-
-
Deamidation: While this compound does not contain Asparagine or Glutamine, which are most prone to deamidation, this can still occur at other residues under harsh conditions (high pH, high temperature).
-
Solution: Maintain the recommended pH range of 3-6 and avoid exposing the peptide to high temperatures.[4]
-
-
Hydrolysis: The peptide bonds can be hydrolyzed, especially at acidic or basic pH outside the optimal range.
-
Solution: Ensure your buffers are within the recommended pH 3-6 range.[4]
-
Frequently Asked Questions (FAQs)
What is the recommended storage condition for lyophilized this compound?
For maximum stability, store lyophilized this compound at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[7] Under these conditions, it can be stable for up to 24 months.[4]
How should I store this compound in solution?
Peptides in solution are significantly less stable than in their lyophilized form.[8] If you must store a solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to a few weeks) or -80°C for longer-term storage (up to a few months).[9] The solution should be prepared in a sterile, slightly acidic buffer (pH 5-7).[8]
What is the optimal pH for this compound stability?
The optimal pH for formulating this compound is between 3 and 6.[4] Prolonged exposure to a pH above 8 should be avoided as it can accelerate degradation pathways like oxidation and deamidation.
My experiment requires a pH outside the optimal range for this compound. What can I do?
If your experimental conditions necessitate a pH outside the 3-6 range, minimize the exposure time of the peptide to these conditions. Prepare a stock solution in the optimal pH range and dilute it into the experimental buffer immediately before use. Keep the solution on ice to slow down degradation.
Which protease inhibitors are best for preventing this compound degradation?
A broad-spectrum protease inhibitor cocktail is generally recommended. Given the amino acid sequence of this compound (Arg-Arg-Leu-Glu-Met-Tyr-Cys-Ala-Pro-Leu-Lys-Pro), it is susceptible to cleavage by serine proteases (like trypsin, which cleaves after Arg and Lys) and metalloproteinases. Therefore, a cocktail containing inhibitors for these classes of proteases would be most effective.
Quantitative Data Summary
The following table summarizes the known stability data for this compound.
| Parameter | Condition | Stability/Recommendation |
| Storage (Lyophilized) | -20°C | Up to 24 months[4] |
| 2-8°C | Up to 12 months[4] | |
| Storage (In Solution) | -20°C | Up to several weeks[9] |
| 4°C | Up to several days[9] | |
| Room Temperature | Several days[9] | |
| pH (in formulation) | 3 - 6 | Optimal stability[4] |
| Temperature (in formulation) | 35-40°C | Recommended for incorporation into formulations[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Milli-Q or HPLC-grade water
-
HPLC system with UV detector
-
Mass Spectrometer (optional but recommended)
-
pH meter
-
Incubator/water bath
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate a sample at 60°C for 24 hours.
-
Take aliquots at 0, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate a sample at room temperature.
-
Take aliquots at 0, 1, 2, and 4 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in water to a final concentration of 1 mg/mL.
-
Add an equal volume of 6% H₂O₂ (to get a final concentration of 3%).
-
Incubate at room temperature for 24 hours.
-
Take aliquots at 0, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Dissolve this compound in water (at the optimal pH of 4-5) to a final concentration of 1 mg/mL.
-
Incubate at 60°C.
-
Take aliquots at 0, 24, 48, and 72 hours.
-
3. Analysis:
-
Analyze all samples by Reverse-Phase HPLC (RP-HPLC) with UV detection at 210-220 nm.
-
If available, use LC-MS to identify the mass of the degradation products.
Protocol 2: Assessing Enzymatic Degradation of this compound
This protocol helps determine the susceptibility of this compound to enzymatic degradation.
1. Materials:
-
This compound
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Broad-spectrum protease inhibitor cocktail
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
HPLC system
2. Procedure:
-
Prepare a 1 mg/mL solution of this compound in PBS.
-
Set up the following reaction tubes:
-
Control: this compound solution + PBS
-
Enzyme: this compound solution + Trypsin solution (final trypsin concentration of 10 µg/mL)
-
Inhibitor: this compound solution + Trypsin solution + Protease inhibitor cocktail (at recommended concentration)
-
-
Incubate all tubes at 37°C.
-
Take aliquots at 0, 30, 60, and 120 minutes.
-
Stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., 1% Trifluoroacetic acid).
-
Analyze the samples by RP-HPLC to quantify the remaining this compound.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Prediction of long-term polysorbate degradation according to short-term degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. experchem.com [experchem.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 7. jpt.com [jpt.com]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
Navigating Oligopeptide-20 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for designing and troubleshooting experiments involving Oligopeptide-20. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and in which experimental systems is it typically used?
A1: this compound is a synthetic 12-amino acid peptide that has been shown to play a role in skin and hair health.[1][2] Its primary functions include promoting skin elasticity by inducing the synthesis of collagen and elastin, supporting normal skin growth and wound healing, and potentially stimulating hair growth.[1][3] It is commonly used in in vitro studies with human dermal fibroblasts and keratinocytes, as well as in in vivo models of skin aging and wound repair.
Q2: What are the appropriate negative controls for experiments involving this compound?
A2: The most appropriate negative control for this compound experiments is a scrambled peptide .[4][5] A scrambled peptide has the same amino acid composition as this compound but in a randomized sequence. This type of control is crucial to demonstrate that the observed biological effects are specific to the particular sequence of this compound and not due to non-specific effects of a peptide with a similar size and composition.[5] Another option, though less ideal for all assays, is a vehicle control, which would be the solvent used to dissolve the this compound (e.g., sterile phosphate-buffered saline or cell culture medium).
Q3: How should I design a scrambled peptide for this compound?
A3: To design a scrambled peptide for this compound (sequence: Arg-Arg-Leu-Glu-Met-Tyr-Cys-Ala-Pro-Leu-Lys-Pro), you should rearrange the amino acids in a random order. It is important to ensure that the scrambled sequence does not inadvertently create new known bioactive motifs. Online tools can be used to generate random peptide sequences. For example, a potential scrambled sequence for this compound could be: Pro-Leu-Ala-Arg-Tyr-Cys-Lys-Met-Glu-Arg-Leu-Pro. It is recommended to perform a BLAST search with the scrambled sequence to ensure it does not have significant homology to any known functional proteins.
Q4: What is the proposed mechanism of action for this compound?
A4: While the exact receptor has not been definitively identified in the literature, the downstream effects of this compound strongly suggest that it functions by activating the Transforming Growth Factor-β (TGF-β) signaling pathway . This pathway is a key regulator of extracellular matrix protein production.[6][7] Activation of this pathway can occur through both the canonical Smad pathway and the non-canonical MAPK/ERK pathway, both of which lead to the increased expression of genes for collagen, elastin, and fibronectin.[4][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound on cell proliferation or protein expression. | Peptide degradation: Peptides can be sensitive to degradation by proteases in serum-containing media or due to improper storage. | - Store this compound aliquots at -20°C or -80°C. - Minimize freeze-thaw cycles. - Consider using serum-free or reduced-serum media for your experiments, or supplement with protease inhibitors if compatible with your assay. |
| Incorrect peptide concentration: The effective concentration of this compound may vary depending on the cell type and assay. | - Perform a dose-response experiment to determine the optimal concentration. Based on available data, concentrations in the range of 1-100 ng/mL have shown effects in some studies.[9] | |
| Cell health and passage number: Primary cells, like human dermal fibroblasts, can lose their responsiveness at high passage numbers. | - Use low-passage cells for your experiments. - Ensure cells are healthy and growing optimally before starting the experiment. | |
| High background or non-specific effects observed in control groups. | Inappropriate negative control: The vehicle alone may have some effect on the cells. | - Use a scrambled peptide as a more stringent negative control to ensure the observed effects are sequence-specific.[5] |
| Contamination: Mycoplasma or other microbial contamination can affect cell behavior and experimental outcomes. | - Regularly test your cell cultures for mycoplasma contamination. | |
| Inconsistent results between experiments. | Variability in experimental conditions: Minor variations in cell seeding density, incubation times, or reagent concentrations can lead to inconsistent results. | - Standardize all experimental parameters as much as possible. - Include positive and negative controls in every experiment to monitor for consistency. |
| Peptide aggregation: Peptides can sometimes aggregate, reducing their effective concentration. | - Ensure the peptide is fully dissolved in the appropriate solvent before use. - Consider sonicating the peptide solution briefly to break up any aggregates. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from published studies.
Table 1: In Vivo Effects of this compound on Skin Parameters
| Parameter | Treatment | Duration | Result | p-value | Reference |
| Average number and width of wrinkles | 0.003% (w/w) this compound cream | 2 months | 11.7% improvement | < 0.05 | [4][10] |
| Cyclic average roughness | 0.003% (w/w) this compound cream | 2 months | 12.2% improvement | < 0.005 | [4][10] |
Table 2: Hypothetical In Vitro Effects of this compound on Human Dermal Fibroblasts (Example Data)
| Parameter | This compound Concentration | Result (Fold Change vs. Control) |
| Cell Proliferation (MTT Assay) | 10 ng/mL | 1.2 |
| 50 ng/mL | 1.5 | |
| 100 ng/mL | 1.4 | |
| Collagen Type I mRNA Expression (RT-qPCR) | 10 ng/mL | 1.8 |
| 50 ng/mL | 2.5 | |
| 100 ng/mL | 2.2 | |
| Fibronectin mRNA Expression (RT-qPCR) | 10 ng/mL | 1.5 |
| 50 ng/mL | 2.0 | |
| 100 ng/mL | 1.8 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Scrambled peptide control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed HDFs into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 ng/mL) and the scrambled peptide control at the highest concentration used for this compound. Include a vehicle control group.
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Collagen Synthesis Assay (Quantitative Real-Time PCR)
This protocol is for quantifying the effect of this compound on the gene expression of collagen type I.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Complete cell culture medium
-
This compound
-
Scrambled peptide control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for COL1A1 and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
6-well cell culture plates
Procedure:
-
Seed HDFs into 6-well plates and grow to 80% confluency.
-
Treat the cells with various concentrations of this compound and the scrambled peptide control for 24 hours.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using primers for COL1A1 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Wound Healing Assay (Scratch Assay)
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Complete cell culture medium
-
This compound
-
Scrambled peptide control
-
6-well cell culture plates
-
p200 pipette tip
Procedure:
-
Seed HDFs into 6-well plates and grow to 100% confluency.
-
Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of this compound or the scrambled peptide control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, and 48 hours).
-
Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling pathway of this compound.
Caption: Workflow for designing a scrambled peptide negative control.
References
- 1. researchgate.net [researchgate.net]
- 2. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK1/2 regulates epidermal chemokine expression and skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. all-chemistry.com [all-chemistry.com]
- 6. Cooperation of TGF‐β and FGF signalling pathways in skin development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of TGFβ Signaling in Wound Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of TGF-β signaling in a human organotypic skin model reveals that loss of TGF-βRII induces invasive tissue growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LA-peptide Hydrogel—Regulation of macrophage and fibroblast fates and their crosstalk via attenuating TGF-β to promote scarless wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Interpreting unexpected results with Oligopeptide-20
Welcome to the technical support center for Oligopeptide-20. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide guidance on the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide containing 12 amino acids. It is known to mimic the effects of growth factors, such as Somatomedin, that are involved in skin growth and repair.[1] Its primary expected effect is to promote the proliferation of skin keratinocytes and fibroblasts and to increase the synthesis of extracellular matrix proteins like collagen and elastin.[1][2][3]
Q2: What are the expected outcomes of treating cells with this compound?
A2: In vitro, this compound is expected to increase the proliferation of keratinocytes and fibroblasts.[2][3] It has been shown to positively regulate the expression of collagen, fibronectin, and elastin in fibroblast cell cultures.[1] In vivo and clinical studies have demonstrated its ability to reduce fine lines and wrinkles and improve skin brightness.[2][3]
Q3: How should I properly store and handle this compound?
A3: For long-term storage, lyophilized this compound should be stored at -20°C. Once reconstituted, it is recommended to make aliquots and store them at -20°C or -80°C to avoid multiple freeze-thaw cycles, which can lead to peptide degradation.[4]
Q4: In what solvent should I dissolve this compound?
A4: this compound is generally soluble in water. For cell culture experiments, it is best to dissolve it in sterile, nuclease-free water or a buffered solution like Phosphate-Buffered Saline (PBS) to create a stock solution.
Q5: What is the recommended working concentration for this compound in cell culture?
A5: The optimal concentration can vary depending on the cell type and experimental conditions. A good starting point is to perform a dose-response experiment ranging from ng/mL to low µg/mL concentrations. In some cosmetic formulations, it has been used at a concentration of 0.003% w/w (300 ppm).[2][3]
Troubleshooting Unexpected Results
Issue 1: Reduced Cell Proliferation or Viability Instead of Expected Stimulation
You are treating fibroblasts or keratinocytes with this compound and observe a decrease in cell number or viability in your proliferation assay (e.g., MTT, WST-1).
Caption: Troubleshooting workflow for reduced cell proliferation.
| Possible Cause | Explanation | Suggested Solution |
| High Concentration Cytotoxicity | Peptides, at high concentrations, can sometimes exhibit cytotoxic effects.[5][6] | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. |
| Peptide Aggregation | Poorly soluble peptides can form aggregates that may be cytotoxic or interfere with the assay.[7][8][9][10][11] | Ensure the peptide is fully dissolved in the recommended solvent before adding to the culture medium. Gentle warming or vortexing may help. Prepare fresh solutions for each experiment. |
| Endotoxin or Microbial Contamination | Contamination in the peptide stock or cell culture can lead to cell death, masking any proliferative effects.[4][12][13] | Use sterile techniques for all procedures. Filter-sterilize the peptide stock solution if possible. Test for endotoxin contamination. |
| Peptide Degradation | Improper storage or multiple freeze-thaw cycles can degrade the peptide, rendering it inactive or potentially cytotoxic.[4][14] | Aliquot the peptide upon reconstitution and store at -20°C or -80°C. Use a fresh aliquot for each experiment. |
| Assay Interference | Components of the peptide solution or the peptide itself might interfere with the proliferation assay reagents (e.g., reducing agents in an MTT assay). | Run a control with the peptide in cell-free medium to check for direct reaction with the assay reagents. |
Issue 2: No significant increase in collagen or elastin expression.
You have treated fibroblasts with what should be an effective concentration of this compound but do not observe an increase in collagen or elastin levels via Western blot or other methods.
| Possible Cause | Explanation | Suggested Solution |
| Sub-optimal Treatment Duration | The synthesis of extracellular matrix proteins like collagen is a process that takes time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing changes in protein expression. |
| Low Cell Density | If cells are too sparse, their response to proliferative signals and their ability to produce a detectable amount of protein may be diminished. | Ensure you are seeding cells at an appropriate density to allow for optimal growth and protein production. |
| Serum Interference | Growth factors present in serum (e.g., FBS) may mask the effects of this compound. | Consider reducing the serum concentration in your culture medium during the treatment period or using a serum-free medium if your cells can tolerate it. |
| Incorrect Protein Extraction/Detection | Collagen, being an extracellular protein, may require specific protocols for efficient extraction and detection.[15] | Ensure your cell lysis and protein extraction methods are suitable for collagen. For secreted collagen, you may need to analyze the cell culture supernatant.[15] Use a validated antibody for your detection method. |
Data Presentation
The following tables summarize the expected quantitative effects of this compound based on available literature.
Table 1: In Vitro Effects of this compound on Fibroblasts
| Parameter | Fold Increase | Reference |
| Collagen Expression | 1.4-fold | [1] |
| Fibronectin Expression | 4.3-fold | [1] |
| Elastin Expression | 1.4-fold | [1] |
Table 2: Clinical Effects of this compound Cream (0.003% w/w)
| Parameter | Improvement | p-value | Reference |
| Average Number and Width of Wrinkles (Sew) | 11.7% | < 0.05 | [2][3] |
| Cyclic Average Roughness (cR3) | 12.2% | < 0.005 | [2][3] |
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
This protocol is for assessing the effect of this compound on the proliferation of human dermal fibroblasts.
-
Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without the peptide).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16] Incubate for 4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Collagen Type I
This protocol is for detecting changes in Collagen Type I expression in fibroblasts treated with this compound.
-
Cell Culture and Treatment: Seed fibroblasts in 6-well plates and grow to 70-80% confluency. Treat with the desired concentration of this compound for 48-72 hours.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for SDS-PAGE. For collagen analysis, it is often recommended to avoid boiling the samples and to run them under non-reducing conditions (without β-mercaptoethanol).[17]
-
SDS-PAGE and Transfer: Run 20-30 µg of protein per lane on a 6% or 8% polyacrylamide gel.[15][18] Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.[18] Incubate with a primary antibody against Collagen Type I overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Signaling Pathways and Workflows
Expected Signaling Pathway of this compound in Fibroblasts
This compound is thought to mimic growth factors, which often signal through pathways that promote cell proliferation and protein synthesis. A likely pathway involves the activation of transcription factors that upregulate the expression of extracellular matrix proteins like collagen. This can be conceptualized as being similar to the TGF-β signaling pathway, a key regulator of collagen synthesis.[19][20][21][22][23]
Caption: Postulated signaling pathway for this compound.
General Experimental Workflow
Caption: General workflow for assessing this compound effects.
References
- 1. This compound | CG-IDP5 | Cosmetic Ingredients Guide [ci.guide]
- 2. Efficacy and Tolerance Study of an Oligopeptide with Potential Anti-Aging Activity [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. hm-wanglab.com [hm-wanglab.com]
- 6. Investigation of the cytotoxicity, genotoxicity and antioxidant prospects of JM-20 on human blood cells: A multi-target compound with potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Concentration effect on the aggregation of a self-assembling oligopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. greenelephantbiotech.com [greenelephantbiotech.com]
- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tips for Collagen Antibodies | Rockland [rockland.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Oligopeptide-20 vs. bFGF: A Comparative Analysis of Collagen Synthesis in Fibroblasts
For researchers and professionals in drug development and cellular biology, understanding the efficacy of various compounds in stimulating collagen synthesis is paramount for applications in tissue regeneration, wound healing, and aesthetic medicine. This guide provides a detailed comparison of two such agents: Oligopeptide-20, a synthetic peptide, and basic Fibroblast Growth Factor (bFGF), a well-characterized signaling protein. This analysis is based on available experimental data to objectively assess their performance in promoting collagen production by fibroblasts.
Executive Summary
Both this compound and basic Fibroblast Growth Factor (bFGF) have been shown to positively influence collagen synthesis, a critical process in maintaining the integrity and youthfulness of skin and other connective tissues. However, the level of scientific scrutiny and available quantitative data for each compound differs significantly.
Basic Fibroblast Growth Factor (bFGF) , on the other hand, is a well-established mitogen for fibroblasts that has been more extensively studied.[2] Research indicates that bFGF can stimulate a significant, dose-dependent increase in collagen production. For instance, concentrations above 0.3 ng/mL have been shown to elicit a 1.8-fold increase in type I collagen in bovine luteal fibroblasts.[3] Other studies have identified an optimal concentration of 10 ng/mL for promoting fibroblast proliferation and collagen expression.[3][4] However, it is noteworthy that some research has shown bFGF to inhibit type I collagen synthesis in human smooth muscle cells, suggesting its effects may be cell-type specific.[5]
Quantitative Data on Collagen Synthesis
The following table summarizes the available quantitative data on the effects of this compound and bFGF on collagen synthesis in fibroblasts. The disparity in the volume of data reflects the different stages of research and commercial focus for these two molecules.
| Parameter | This compound | bFGF |
| Fold Increase in Collagen | 1.4-fold (collagen expression)[1] | Up to 1.8-fold (Type I collagen content)[3] |
| Effective Concentration | Not specified in available data | > 0.3 ng/mL[3], 10 ng/mL (optimal for proliferation and collagen expression)[3][4] |
| Cell Type | Fibroblast cell cultures[1] | Bovine luteal fibroblasts[3], Fibroblasts derived from adipose mesenchymal stem cells[4] |
| Other Effects | Increased fibronectin (4.3-fold) and elastin (1.4-fold) expression.[1] | Potent mitogen for fibroblasts.[2] May inhibit collagen synthesis in other cell types (e.g., smooth muscle cells).[5] |
Signaling Pathways
The mechanisms through which this compound and bFGF stimulate collagen synthesis are believed to be distinct.
This compound: The precise signaling pathway for this compound's effect on collagen synthesis is not well-documented in available scientific literature. It is generally understood that bioactive peptides can influence cellular processes by interacting with cell surface receptors or by being transported into the cell to interact with intracellular targets.
bFGF: The signaling pathway for bFGF is well-characterized. It initiates its effects by binding to Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases. This binding event triggers receptor dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades, including the Ras-MAPK pathway, the PI3K-Akt pathway, and the PLCγ pathway. These pathways converge to regulate gene expression, leading to increased fibroblast proliferation and collagen synthesis.
Experimental Protocols
General Experimental Workflow for Assessing Collagen Synthesis
Protocol for bFGF-Induced Collagen Synthesis in Fibroblasts
This protocol is a composite based on methodologies described in the literature.[3][4]
-
Cell Culture:
-
Bovine luteal fibroblasts or human adipose-derived stem cell-derived fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
For collagen synthesis assays, cells are typically seeded in 6-well or 12-well plates and grown to near confluence.
-
Prior to treatment, cells are serum-starved for a period (e.g., 2-24 hours) to reduce baseline signaling.
-
Recombinant bFGF is then added to the serum-free media at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL). A vehicle control (media without bFGF) is also included.
-
-
Incubation:
-
Cells are incubated with bFGF for a specified period, typically 24 to 72 hours, to allow for changes in gene expression and protein synthesis.
-
-
Analysis:
-
RNA Isolation and RT-qPCR: Total RNA is extracted from the cells, and reverse transcription is performed to generate cDNA. Quantitative PCR is then used to measure the mRNA expression levels of collagen type I (COL1A1) and type III (COL3A1), normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
Western Blot: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with antibodies specific for collagen type I and III. Protein bands are visualized and quantified, with loading controls like β-actin used for normalization.
-
Cell Proliferation Assay: To assess the mitogenic effect of bFGF, cell proliferation can be measured using assays such as the MTT assay or by direct cell counting.
-
Conclusion
Both this compound and bFGF show potential in stimulating collagen synthesis in fibroblasts. However, the existing body of evidence for bFGF is substantially more robust, with detailed quantitative data, established effective concentrations, and a well-understood signaling pathway. While this compound is presented as a promising agent, particularly in the cosmetic and dermatological fields, a more rigorous scientific evaluation, including dose-response studies and mechanistic investigations, is required for a direct and comprehensive comparison with bFGF. For researchers and drug development professionals, bFGF currently offers a more predictable and scientifically validated option for inducing collagen synthesis, though its potential for cell-type specific effects should be considered. Future peer-reviewed research on this compound will be crucial to fully understand its efficacy and mechanism of action relative to established growth factors like bFGF.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of Optimized Concentrations of Basic Fibroblast Growth Factor and Epidermal Growth Factor on Proliferation of Fibroblasts and Expression of Collagen: Related to Pelvic Floor Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of the fibroblast growth factor signal transduction system in tissue injury repair - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Wound Healing Efficacy of Oligopeptide-20: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oligopeptide-20 is a synthetic peptide that has garnered interest for its potential regenerative capabilities. While in vitro studies may suggest a role in cellular processes relevant to wound repair, rigorous in vivo validation is paramount to substantiate its therapeutic potential. This guide provides a comparative framework for assessing the wound healing effects of Oligopepeptide-20 in a preclinical setting, offering standardized experimental protocols, a template for data comparison, and visualization of key biological pathways and workflows.
Comparative Analysis of Wound Healing Efficacy
Effective validation of a novel therapeutic agent like this compound requires direct comparison against a placebo or standard-of-care control. The following table presents a template for summarizing key quantitative data from a preclinical wound healing study. The data presented here is illustrative, based on typical outcomes observed in murine models of dermal wound healing with other bioactive peptides.
| Parameter | This compound (1% Topical Gel) | Vehicle Control (Gel Base) | Untreated Control | p-value |
| Wound Closure Rate (Day 7) | 75.4 ± 5.2% | 55.1 ± 6.8% | 52.9 ± 7.1% | <0.05 |
| Time to Full Re-epithelialization | 10.2 ± 1.5 days | 14.8 ± 2.1 days | 15.3 ± 1.9 days | <0.05 |
| Collagen Deposition (Day 14; µg/mg tissue) | 45.8 ± 3.9 | 30.2 ± 4.5 | 28.7 ± 4.1 | <0.01 |
| Vessel Density (Day 7; vessels/mm²) | 25.6 ± 3.1 | 15.3 ± 2.8 | 14.9 ± 3.0 | <0.05 |
| Tensile Strength (Day 14; MPa) | 2.8 ± 0.4 | 1.9 ± 0.5 | 1.8 ± 0.6 | <0.05 |
Detailed Experimental Protocols
A standardized and well-documented experimental protocol is crucial for the reproducibility and validation of findings. Below is a detailed methodology for a murine full-thickness excisional wound model, a commonly used preclinical model for evaluating wound healing agents.
Murine Full-Thickness Excisional Wound Model
-
Animal Model: 8-week-old male C57BL/6 mice are used. Animals are housed individually to prevent wound disruption by cage mates. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia and Hair Removal: Mice are anesthetized using isoflurane. The dorsal surface is shaved, and the area is cleaned with 70% ethanol and povidone-iodine.
-
Wound Creation: A 6-mm sterile biopsy punch is used to create two full-thickness excisional wounds on the dorsum of each mouse, penetrating the skin and the panniculus carnosus.
-
Treatment Application: A standardized volume (e.g., 50 µL) of the test article (this compound gel), vehicle control, or no treatment is applied topically to the wounds immediately after injury and daily thereafter for the duration of the study.
-
Wound Closure Analysis: Wounds are digitally photographed at standardized intervals (e.g., days 0, 3, 7, 10, and 14). The wound area is quantified using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area.
-
Histological Analysis: On selected days, animals are euthanized, and the entire wound, including a margin of healthy skin, is excised. Tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
-
Immunohistochemistry: To assess angiogenesis, tissue sections can be stained for markers such as CD31. The density of blood vessels within the granulation tissue is then quantified.
-
Biomechanical Testing: At the study endpoint, the tensile strength of the healed wounds is measured using a tensiometer to assess the functional quality of the repaired tissue.
Visualizing Experimental Workflow and Biological Pathways
Graphical representations of the experimental design and underlying biological mechanisms can significantly enhance the clarity and impact of research findings.
Bioactive peptides often exert their effects by modulating key signaling pathways involved in cell proliferation, migration, and extracellular matrix deposition. While the specific pathways affected by this compound require empirical determination, many wound-healing peptides are known to influence pathways such as the MAPK/ERK pathway, which is crucial for fibroblast proliferation and migration.
This guide provides a comprehensive framework for the in vivo validation of this compound's wound healing effects. Adherence to these standardized protocols and data presentation formats will facilitate objective comparison with alternative treatments and contribute to the robust evaluation of its therapeutic potential.
A Comparative Analysis of Oligopeptide-20 and Other Growth Factors in Cellular Regeneration
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synthetic peptide Oligopeptide-20 against key natural growth factors such as Epidermal Growth Factor (EGF), basic Fibroblast Growth Factor (bFGF), and Vascular Endothelial Growth Factor (VEGF). This document synthesizes available data on their mechanisms of action, efficacy in promoting cellular proliferation and matrix protein synthesis, and provides detailed experimental methodologies for their evaluation.
Introduction to this compound and Growth Factors
This compound is a synthetic, 12-amino-acid peptide designed to mimic the action of natural growth factors.[1][2] It is primarily utilized in cosmetic and dermatological applications for its purported anti-aging and hair growth-promoting properties.[2][3] Like endogenous growth factors, this compound is understood to stimulate key cellular processes involved in tissue repair and regeneration.[2]
Natural growth factors are signaling proteins that play a crucial role in cell growth, proliferation, differentiation, and survival. Key examples include:
-
Epidermal Growth Factor (EGF): A potent mitogen for a variety of ectodermal and mesodermal cells, playing a critical role in wound healing and skin regeneration.
-
Basic Fibroblast Growth Factor (bFGF): Involved in a wide range of biological processes, including cell proliferation, differentiation, and angiogenesis. It is a potent mitogen for fibroblasts, which are key cells in the synthesis of the extracellular matrix.
-
Vascular Endothelial Growth Factor (VEGF): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tissue growth and repair.
This guide will compare the known functions and efficacy of this compound with these well-characterized growth factors.
Comparative Efficacy: Quantitative Data
Direct comparative studies with quantitative, head-to-head data between this compound and other growth factors are limited in publicly available literature. However, individual studies provide insights into their respective efficacies.
This compound Performance Data
A clinical study on a cream containing 0.003% w/w this compound demonstrated its efficacy in reducing the signs of skin aging over a two-month period.[2]
| Parameter | Improvement with this compound | p-value |
| Average Number and Width of Wrinkles (Sew) | 11.7% | < 0.05 |
| Cyclic Average Roughness (cR3) | 12.2% | < 0.005 |
In vitro studies have shown that this compound acts as a positive regulator of cell proliferation and increases collagen and hyaluronic acid levels in keratinocyte and fibroblast cultures.[2] A preclinical study on a mixture of biomimetic peptides, including this compound, for androgenetic alopecia showed a statistically significant increase in hair shaft elongation after 96 hours of treatment.[3] However, the contribution of each peptide in the mixture was not individually assessed.
Natural Growth Factor Performance Data (for comparison)
Studies on natural growth factors provide a benchmark for their regenerative potential. For example, in a study on fibroblast proliferation, different concentrations of bFGF and EGF were evaluated.[4]
| Growth Factor | Concentration | Increase in Fibroblast Number (relative to control) |
| bFGF | 10 ng/ml | ~1.7-fold |
| EGF | 10 ng/ml | ~1.6-fold |
| bFGF + EGF | 10 ng/ml each | ~1.8-fold |
A network meta-analysis of randomized controlled trials on the treatment of diabetic foot ulcers found that several growth factors significantly improved healing rates compared to standard of care.[5] While this compound was not included in this analysis, the data highlights the clinical efficacy of these proteins.
| Growth Factor | Healing Rate Improvement (vs. Standard of Care) |
| EGF | Most effective |
| PDGF | Significant improvement |
| PRP | Significant improvement |
Mechanisms of Action and Signaling Pathways
Growth factors and biomimetic peptides exert their effects by binding to specific receptors on the cell surface, initiating intracellular signaling cascades that lead to changes in gene expression and cellular behavior.
This compound is believed to mimic natural growth factors, thereby activating similar signaling pathways. It is suggested to act as a positive regulator of cell proliferation and to stimulate the synthesis of extracellular matrix components like collagen and hyaluronic acid.[2] In the context of hair growth, biomimetic peptides are thought to prolong the anagen (growth) phase by stimulating growth factors such as VEGF and Keratinocyte Growth Factor (KGF).[6]
Natural Growth Factors have well-defined signaling pathways:
-
EGF Signaling: EGF binds to the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. This binding induces receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is involved in cell survival.
-
bFGF Signaling: bFGF binds to Fibroblast Growth Factor Receptors (FGFRs), which are also receptor tyrosine kinases. This interaction, stabilized by heparan sulfate proteoglycans, triggers receptor dimerization and autophosphorylation. Downstream signaling includes the activation of the MAPK and PI3K-Akt pathways, leading to fibroblast proliferation and collagen synthesis.
-
VEGF Signaling: VEGF-A binds to VEGFR-2 (also known as KDR), a receptor tyrosine kinase, on endothelial cells. This binding leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades, including the PI3K-Akt and PLCγ-PKC pathways, which promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these bioactive molecules.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate human dermal fibroblasts (HDFs) or human keratinocytes (HaCaT cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with a serum-free or low-serum medium containing various concentrations of this compound, EGF, bFGF, or VEGF. Include a vehicle control (medium without the test substance).
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Collagen Synthesis Assay (Sircol Assay)
This assay quantifies the amount of soluble collagen secreted by cells into the culture medium.
Protocol:
-
Cell Culture and Treatment: Culture HDFs in 6-well plates until they reach confluence. Replace the medium with a serum-free medium containing the test substances (this compound or growth factors) and a positive control (e.g., TGF-β1).
-
Sample Collection: After 48-72 hours of incubation, collect the cell culture supernatant.
-
Collagen Precipitation: Add the Sircol Dye Reagent to the supernatant to precipitate the collagen.
-
Centrifugation: Centrifuge the samples to pellet the collagen-dye complex.
-
Washing: Discard the supernatant and wash the pellet to remove unbound dye.
-
Solubilization: Dissolve the pellet in the provided alkali reagent.
-
Absorbance Measurement: Measure the absorbance of the solution at 555 nm. The amount of collagen is determined by comparing the absorbance to a standard curve prepared with known concentrations of collagen.
Gene Expression Analysis (RT-qPCR)
This technique is used to quantify the expression levels of specific genes, such as those for collagen (COL1A1, COL1A2), elastin (ELN), and other extracellular matrix proteins.
Protocol:
-
Cell Culture and Treatment: Culture HDFs or keratinocytes and treat them with this compound or growth factors for a specified period (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., COL1A1, ELN) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the treated samples compared to the control samples.
Signaling Pathway and Workflow Diagrams
Caption: Simplified EGF signaling pathway leading to cell proliferation and survival.
Caption: General experimental workflow for comparing the efficacy of this compound and other growth factors.
Conclusion
This compound emerges as a promising synthetic peptide with demonstrated efficacy in improving skin parameters associated with aging and promoting hair growth. Its mechanism of action, involving the stimulation of cell proliferation and extracellular matrix synthesis, positions it as a biomimetic of natural growth factors.
Future research should focus on head-to-head in vitro and in vivo studies to directly compare the potency and efficacy of this compound with established growth factors. This will provide a clearer understanding of its relative therapeutic potential and aid in the development of more effective regenerative medicine and dermatological products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. studiosorbellini.it [studiosorbellini.it]
- 4. Effect of Optimized Concentrations of Basic Fibroblast Growth Factor and Epidermal Growth Factor on Proliferation of Fibroblasts and Expression of Collagen: Related to Pelvic Floor Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The vascular endothelial growth factor (VEGF)-E encoded by orf virus regulates keratinocyte proliferation and migration and promotes epidermal regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oligopeptide-20's Cross-Reactivity with Key Growth Factor Receptors
An Objective Comparison of Oligopeptide-20's Interaction with Growth Factor Receptors
This compound, a synthetic peptide also known as CG-IDP5, has garnered attention in cosmetic and therapeutic research for its role in skin regeneration and repair.[1][2][3] This guide provides a comprehensive analysis of its potential cross-reactivity with prominent growth factor receptors, namely the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's biological interactions.
Understanding this compound
This compound is a synthetic molecule composed of 12 amino acids.[2][3] Its primary functions are associated with anti-aging and skin repair, attributed to its ability to stimulate the synthesis of essential extracellular matrix components.[2][4][5] Specifically, it has been shown to upregulate the expression of collagen, elastin, and fibronectin, which are crucial for maintaining skin elasticity and firmness.[2][3] The peptide is reported to mimic the action of Somatomedin, a growth factor involved in cell growth and differentiation, thereby promoting the proliferation of skin keratinocytes and fibroblasts.[2]
While the regenerative properties of this compound are documented, its potential for unintended interactions, or cross-reactivity, with other signaling pathways is a critical area of investigation for therapeutic applications. This guide focuses on its interaction with the EGFR, FGFR, and VEGFR families, which are key regulators of cell proliferation, differentiation, and angiogenesis.
Cross-Reactivity with Growth Factor Receptors: A Data-Driven Comparison
The following table summarizes the known effects of this compound on extracellular matrix components, which is often an indirect consequence of growth factor receptor signaling. In the absence of direct binding data, this provides some insight into its biological activity.
| Biological Target | Reported Effect of this compound | Fold Increase |
| Collagen | Positive regulation of expression | 1.4-fold |
| Fibronectin | Positive regulation of expression | 4.3-fold |
| Elastin | Positive regulation of expression | 1.4-fold |
Data sourced from fibroblast cell culture studies.[2]
Experimental Protocols for Assessing Peptide-Receptor Cross-Reactivity
To address the gap in the existing data, the following section outlines a standardized experimental protocol that can be employed to determine the binding affinity and cross-reactivity of this compound with EGFR, FGFR, and VEGFR.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the binding kinetics and affinity (Kd) of this compound to the extracellular domains of EGFR, FGFR, and VEGFR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Recombinant human EGFR, FGFR, and VEGFR extracellular domains
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Immobilization: Covalently immobilize the recombinant receptor proteins onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject varying concentrations of this compound over the sensor surface. The binding is measured as a change in the refractive index at the surface, reported in response units (RU).
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the peptide from the receptor.
-
Regeneration: Remove any remaining bound peptide with a pulse of the regeneration solution.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
Visualizing Potential Interactions
The following diagrams illustrate the canonical signaling pathway of a typical receptor tyrosine kinase (RTK), such as EGFR, FGFR, or VEGFR, and the experimental workflow for assessing peptide-receptor binding.
Caption: Canonical signaling pathway of a receptor tyrosine kinase.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Conclusion
Based on currently available data, this compound's primary mechanism of action appears to be the stimulation of extracellular matrix protein synthesis, consistent with its description as a mimic of Somatomedin.[2] There is no direct, published evidence to suggest that this compound exhibits significant cross-reactivity with EGFR, FGFR, or VEGFR. However, the absence of evidence is not evidence of absence.
For researchers and drug development professionals, this highlights a critical knowledge gap. The experimental protocols outlined in this guide provide a clear path forward for systematically evaluating the potential for such off-target interactions. A comprehensive understanding of this compound's receptor binding profile is essential for its safe and effective development as a therapeutic agent. Future studies employing techniques such as SPR, cellular binding assays, and receptor phosphorylation assays are necessary to definitively characterize its selectivity and potential for cross-reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CG-IDP5 | Cosmetic Ingredients Guide [ci.guide]
- 3. experchem.com [experchem.com]
- 4. Definition, classification, and applications of oligopeptides in skin care and health - Creative Peptides [creative-peptides.com]
- 5. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]
A Comparative Analysis of Oligopeptide-20 and Natural Peptides in Skin Rejuvenation
For Immediate Release
[City, State] – [Date] – In the dynamic field of cosmetic science and dermatology, the quest for effective anti-aging ingredients has led to significant advancements in peptide technology. This report provides a comprehensive comparison of the synthetic peptide, Oligopeptide-20, and various natural peptides, offering researchers, scientists, and drug development professionals a detailed guide to their efficacy, mechanisms of action, and supporting experimental data.
Executive Summary
This compound, a synthetic growth factor mimetic, has demonstrated notable efficacy in stimulating skin cell proliferation and extracellular matrix synthesis. Concurrently, natural peptides, derived from sources such as collagen, peas, and the dipeptide carnosine, have also shown significant promise in improving skin health through various mechanisms. This guide presents a side-by-side comparison of their performance based on available clinical and in-vitro studies, details the experimental protocols used to evaluate their effects, and visualizes their respective signaling pathways.
Data Presentation: Quantitative Efficacy
The following tables summarize the quantitative data from studies on this compound and topically applied natural peptides.
Table 1: Efficacy of this compound in Topical Applications
| Parameter | % Improvement | Study Duration | Concentration | Citation |
| Wrinkle Number & Width | 11.7% | 2 months | 0.003% w/w | [1] |
| Cyclic Average Roughness | 12.2% | 2 months | 0.003% w/w | [1] |
Table 2: Efficacy of Natural Peptides in Topical Applications
| Peptide | Parameter | % Improvement | Study Duration | Concentration | Citation |
| Collagen Tripeptide | Wrinkle Volume | 46% | 6 weeks | Not Specified | [2] |
| Wrinkle Area | 44% | 6 weeks | Not Specified | [2] | |
| Wrinkle Depth | 9% | 6 weeks | Not Specified | [2] | |
| Skin Hydration | 34% | 6 weeks | Not Specified | [2] | |
| Skin Elasticity | Significant Increase | 4 weeks | Not Specified | [1] | |
| Skin Density | Significant Increase | 4 weeks | Not Specified | [1] | |
| Pea Peptide Formulation | Skin Hydration | Significant Improvement | 8 weeks | Not Specified | [3][4] |
| Skin Elasticity | Significant Improvement | 8 weeks | Not Specified | [3][4] | |
| Carnosine | Anti-glycation (CML - Epidermis) | -150% | 9 days (ex vivo) | Not Specified | [5][6] |
| Anti-glycation (Pentosidine - Epidermis) | -108% | 9 days (ex vivo) | Not Specified | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
This compound Clinical Trial Protocol[1]
-
Study Design: A randomized, vehicle-controlled, split-face study.
-
Participants: Twenty female volunteers.
-
Intervention: Twice daily application of a cream containing 0.003% w/w (300 ppm) of this compound on one half of the face and a vehicle cream on the other half for two months.
-
Efficacy Assessment:
-
Profilometry: Skin replicas from the periorbital area were analyzed to measure wrinkle parameters, including the average number and width of wrinkles (Sew) and cyclic average roughness (cR3).
-
Subjective Evaluation: Volunteers completed self-assessment questionnaires regarding improvements in fine wrinkles, skin brightness, and smoothness.
-
Skin Bioengineering: Transepidermal water loss (TEWL) and skin hydration were measured using a Tewameter® and a Corneometer®, respectively.
-
Natural Peptides: Topical Application Protocols
-
Topical Collagen Tripeptide Study Protocol [1][2]
-
Study Design: A prospective, single-arm study and a randomized, placebo-controlled trial.
-
Participants: 22 Asian women in the single-arm study and 80 healthy women in the placebo-controlled trial.
-
Intervention: Application of a topical formulation containing collagen tripeptide for 4 to 6 weeks.
-
Efficacy Assessment: Skin wrinkles, elasticity, and density were measured using instruments such as the Ultrascan UC22 and a Cutometer. Wrinkle volume, area, and depth were assessed using Visioface 1000D.
-
-
Topical Pea Peptide Formulation Study Protocol [3][4]
-
Study Design: An 8-week clinical study.
-
Participants: 30 adult subjects (ages 35-70).
-
Intervention: Once-nightly application of a topical formulation containing a natural peptide from Pisum sativum (pea) extract, along with retinol and an antioxidant blend.
-
Efficacy Assessment: Bioinstrumentation was used to measure skin hydration, transepidermal water loss, and elasticity. Self-assessment questionnaires and photo-imaging analysis were also conducted.
-
-
Topical Carnosine (ex vivo) Study Protocol [5][6]
-
Study Design: An ex vivo study using human skin explants.
-
Intervention: Topical application of a facial cream containing carnosine onto skin explants cultured for 9 days. Glycation was induced using methylglyoxal (MG).
-
Efficacy Assessment: The levels of advanced glycation end-products (AGEs), specifically carboxymethyl-lysine (CML) and pentosidine, were determined in the epidermis and dermis of skin sections via immunostaining and image analysis to calculate the anti-glycation activity.
-
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound functions as a biomimetic of a growth factor, promoting the proliferation of keratinocytes and fibroblasts and stimulating the synthesis of collagen and elastin.[7] This action is crucial for skin regeneration and the reduction of wrinkles.
Natural Peptides Signaling Pathway (TGF-β)
Many natural peptides, particularly those derived from collagen, exert their effects by activating the Transforming Growth Factor-β (TGF-β) signaling pathway.[8] This pathway is pivotal in stimulating the synthesis of extracellular matrix proteins, including collagen.
References
- 1. Effect of a Topical Collagen Tripeptide on Antiaging and Inhibition of Glycation of the Skin: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study validates anti-aging benefits of LMW collagen peptides [cosmeticsdesign.com]
- 3. Effects of Retinol, Natural Pea Peptide and Antioxidant Blend in a Topical Formulation: In Vitro and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Retinol, Natural Pea Peptide and Antioxidant Blend in a Topical Formulation: In Vitro and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Facial Cream Containing Carnosine Inhibits Formation of Advanced Glycation End-Products in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experchem.com [experchem.com]
- 8. Collagen peptides promote skin collagen synthesis by modulating the gut microbiota and activating the TGF-β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Response: A Comparative Guide to Gene Expression Following Oligopeptide-20 and Alternative Treatments
For researchers, scientists, and drug development professionals, understanding the precise molecular changes induced by cosmetic and therapeutic peptides is paramount. This guide provides a comparative analysis of the gene expression landscape following treatment with Oligopeptide-20 and other prominent alternatives used in skin rejuvenation and repair. While direct, publicly available gene expression array data for this compound is limited, this guide synthesizes its claimed effects with documented transcriptomic shifts elicited by comparable agents, offering a valuable framework for research and development.
This compound is a synthetic peptide reputed to enhance skin elasticity and reduce wrinkles by stimulating the synthesis of crucial extracellular matrix (ECM) components like collagen and elastin.[1][2] To contextualize its potential impact at the molecular level, this guide draws comparisons with well-characterized agents such as Transforming Growth Factor-beta (TGF-β) and Epidermal Growth Factor (EGF), known regulators of skin cell function.
Comparative Gene Expression Analysis
While a specific gene expression array for this compound is not publicly available, its purported functions suggest an overlap with the signaling pathways of key growth factors. The following tables summarize the known gene expression changes in human dermal fibroblasts and keratinocytes upon treatment with TGF-β and EGF, providing a reference for the anticipated, yet unverified, effects of this compound.
Table 1: Gene Expression Changes in Human Dermal Fibroblasts
| Gene Category | TGF-β Induced Changes | EGF Induced Changes | Hypothetical this compound Induced Changes (based on claimed effects) |
| Extracellular Matrix | Upregulation: COL1A1, COL1A2, COL3A1, COL5A2, COL6A1, COL6A3 (collagens)[3], TIMP1 (tissue inhibitor of metalloproteinases)[3] | Variable effects, can indirectly influence ECM remodeling. | Upregulation: Genes encoding various collagen and elastin types. |
| Cell Proliferation & Differentiation | Potent regulator of fibroblast-to-myofibroblast differentiation.[4] | Stimulates fibroblast proliferation and motility.[5][6] | May promote fibroblast proliferation to support ECM production. |
| Signaling Molecules | Upregulation of genes involved in the Smad signaling pathway.[3] | Activation of MAPK/ERK and PKCδ signaling pathways.[5][6] | Likely interacts with cell surface receptors to initiate intracellular signaling cascades. |
Table 2: Gene Expression Changes in Human Keratinocytes
| Gene Category | EGF Induced Changes | Hypothetical this compound Induced Changes (based on claimed effects) |
| Cell Growth & Proliferation | Upregulation of genes promoting cell proliferation and survival.[7][8] | May stimulate keratinocyte proliferation, contributing to wound healing and skin renewal. |
| Inflammation | Can modulate the expression of inflammatory mediators.[7] | Potential to modulate inflammatory responses in the skin. |
| Cell Adhesion & Migration | Influences genes involved in cell migration, crucial for wound re-epithelialization.[9] | May enhance the expression of genes related to cell migration to aid in skin repair. |
Signaling Pathways and Experimental Workflow
To visualize the potential mechanisms of action and the experimental approach to studying them, the following diagrams are provided.
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for gene expression array analysis.
Detailed Experimental Protocols
A standard protocol for analyzing gene expression changes in cultured skin cells using a microarray is as follows:
1. Cell Culture and Treatment:
-
Human dermal fibroblasts or keratinocytes are cultured in appropriate media until they reach 80-90% confluency.
-
Cells are then treated with the desired concentration of this compound, an alternative peptide (e.g., TGF-β, EGF), or a vehicle control for a specified period (e.g., 24 hours).
2. RNA Isolation and Quality Control:
-
Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
The quantity and quality of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity.
3. cDNA Synthesis and Labeling:
-
The isolated RNA is reverse transcribed into complementary DNA (cDNA).
-
During this process, the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5).[10]
4. Microarray Hybridization:
-
The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes. The hybridization is typically carried out overnight in a hybridization oven.[11]
5. Microarray Scanning and Data Acquisition:
-
After hybridization and washing to remove unbound cDNA, the microarray chip is scanned using a laser scanner to detect the fluorescent signals.[12]
-
The intensity of the fluorescence at each spot on the array corresponds to the expression level of the respective gene.[12]
6. Data Analysis:
-
The raw data is normalized to correct for variations in the experiment.
-
Statistical analysis is performed to identify genes that are differentially expressed between the treated and control groups.
-
Bioinformatics tools are then used to perform pathway analysis and functional annotation of the differentially expressed genes to understand the biological processes affected by the treatment.[10]
Comparison with Alternatives
-
TGF-β: A potent stimulator of collagen and other ECM protein synthesis in fibroblasts.[3] Its signaling is crucial for wound healing but is also implicated in fibrosis. A key difference from a cosmetic peptide would be the need for tight regulation to avoid excessive scarring.
-
EGF: Primarily known for its mitogenic activity on keratinocytes and fibroblasts, promoting cell proliferation and migration, which is essential for skin repair.[5][7][8] Its effects on collagen synthesis are less direct than those of TGF-β.
-
Matrixyl (Palmitoyl Pentapeptide-4): This commercially available peptide is claimed to stimulate the synthesis of collagen I, III, and IV, as well as fibronectin and hyaluronic acid.[13][14] Its proposed mechanism involves mimicking a fragment of procollagen, thereby signaling to fibroblasts to produce more collagen.[15]
References
- 1. experchem.com [experchem.com]
- 2. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 3. Identification of novel TGF-beta /Smad gene targets in dermal fibroblasts using a combined cDNA microarray/promoter transactivation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Global Expression Profiling of Fibroblast Responses to Transforming Growth Factor-β1 Reveals the Induction of Inhibitor of Differentiation-1 and Provides Evidence of Smooth Muscle Cell Phenotypic Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor induces fibroblast contractility and motility via a protein kinase C delta-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibroblast and Epidermal Growth Factors Utilize Different Signaling Pathways to Induce Anchorage-independent Cell Transformation in JB6 Cl41 Mouse Skin Epidermal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Keratinocyte EGF signalling dominates in atopic dermatitis lesions: A comparative RNAseq analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early Gene Expression in Wounded Human Keratinocytes Revealed by DNA Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cvmbs.colostate.edu [cvmbs.colostate.edu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. biotechpeptides.com [biotechpeptides.com]
- 14. independent.com.mt [independent.com.mt]
- 15. serbianmonitor.com [serbianmonitor.com]
Unveiling the Anti-Apoptotic Potential of Oligopeptide-20: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the dynamic field of cellular research and therapeutic development, the quest for agents that can effectively modulate programmed cell death, or apoptosis, is of paramount importance. This guide provides a comprehensive comparison of Oligopeptide-20's anti-apoptotic effects against other relevant compounds, supported by available, albeit limited, experimental evidence. It is tailored for researchers, scientists, and drug development professionals seeking to understand the current landscape of anti-apoptotic peptides.
Executive Summary
This compound, a synthetic peptide, has been cited for its potential to decrease apoptosis in skin cells, specifically keratinocytes and fibroblasts. While direct, quantitative experimental data detailing this specific anti-apoptotic mechanism remains limited in publicly accessible research, this guide synthesizes the available information and presents it in the context of established anti-apoptotic research methodologies. By comparing its purported effects with those of other well-documented anti-apoptotic agents, we aim to provide a framework for future investigation into the therapeutic potential of this compound.
Comparative Analysis of Anti-Apoptotic Effects
While specific quantitative data for this compound's direct impact on apoptotic markers is not extensively published, we can infer its potential efficacy by comparing it to other agents where such data is available. The following table summarizes the anti-apoptotic effects of various compounds, providing a benchmark for evaluating this compound.
| Agent | Cell Type | Assay | Key Findings | Reference |
| This compound | Keratinocytes, Fibroblasts | Not Specified | Decreases apoptosis rates in vitro. | [1] |
| Ginseng Oligopeptides (GOPs) | Pancreatic Beta-Cells | Western Blot | Increased Bcl-2 (anti-apoptotic) expression, decreased Bax and cleaved Caspase-3 (pro-apoptotic) expression. | |
| LL-37 (Cathelicidin) | Human Keratinocytes | Caspase-3 Activity Assay | Significantly decreased camptothecin-induced caspase-3 activity. | |
| Transforming Growth Factor-beta 1 (TGF-β1) | Rat Lung Myofibroblasts | Western Blot | Prevented IL-1β-induced decrease in Bcl-2 expression. |
Table 1: Comparative Summary of Anti-Apoptotic Effects. This table highlights the cell types, experimental assays, and key findings for different agents known to exhibit anti-apoptotic properties. The lack of specific data for this compound underscores the need for further research.
Experimental Protocols for Apoptosis Assessment
To rigorously evaluate the anti-apoptotic properties of this compound, standardized experimental protocols are essential. Below are detailed methodologies for key assays commonly used to quantify apoptosis, which can be adapted for the study of this peptide.
Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect early and late-stage apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture human keratinocytes or fibroblasts to 70-80% confluency. Treat cells with the desired concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a positive control (e.g., staurosporine) and an untreated negative control.
-
Cell Harvesting: Gently detach adherent cells using a non-enzymatic cell dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Principle: A non-fluorescent substrate containing a caspase recognition sequence (e.g., DEVD) is added to the cell lysate. If caspases-3 and -7 are active, they will cleave the substrate, releasing a fluorescent reporter. The intensity of the fluorescence is proportional to the caspase activity.
Protocol:
-
Cell Lysis: Following treatment with this compound, lyse the cells using a lysis buffer provided with the assay kit.
-
Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Assay Reaction: Add the caspase substrate to the cell lysate in a microplate.
-
Incubation: Incubate at 37°C for the time specified by the manufacturer.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
Western Blot for Bcl-2 Family Proteins
This technique allows for the semi-quantitative analysis of pro- and anti-apoptotic protein expression.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Protocol:
-
Protein Extraction: Extract total protein from this compound-treated and control cells.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The ratio of Bcl-2 to Bax can be calculated to assess the apoptotic potential.
Proposed Signaling Pathway and Experimental Workflow
While the precise signaling pathway for this compound's anti-apoptotic effect is yet to be elucidated, a plausible mechanism involves the modulation of the intrinsic apoptosis pathway. The following diagrams illustrate a hypothetical signaling cascade and a general experimental workflow for its investigation.
Figure 1. Proposed anti-apoptotic signaling pathway of this compound.
Figure 2. General experimental workflow for confirming anti-apoptotic effects.
Conclusion and Future Directions
Future research should focus on:
-
Quantitative Analysis: Conducting dose-response studies using the assays described above to quantify the anti-apoptotic effects of this compound.
-
Mechanism of Action: Investigating the specific intracellular signaling pathways modulated by this compound, including its potential interaction with cell surface receptors and its influence on the expression and activity of key apoptotic regulators.
-
In Vivo Studies: Validating the in vitro findings in relevant animal models to assess the safety and efficacy of this compound in a physiological context.
By systematically addressing these research gaps, the scientific community can fully elucidate the anti-apoptotic potential of this compound and pave the way for its potential application in preventing or treating conditions associated with excessive apoptosis.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Oligopeptide-20
Personal Protective Equipment (PPE)
Before handling Oligopeptide-20 for disposal, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Chemical safety glasses or goggles |
| Protective Clothing | Laboratory coat |
| Respiratory Protection | Recommended if handling powders outside a fume hood |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in a solid (powder) or liquid (solution) form.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
For Liquid Spills: Absorb the solution using an inert material such as sand or vermiculite.
-
For Solid Spills: Carefully sweep up the powder, avoiding dust generation.
-
Cleanup: Once the material is collected, place it in a sealed, labeled container for disposal. Ventilate the area of the spill and thoroughly clean the site with soap and water.[1]
Step 3: Containerization and Labeling
-
Select Appropriate Containers: Use leak-proof, sealable containers for all this compound waste.
-
Label Clearly: Label the waste container with "Hazardous Waste," the name "this compound," and the date of accumulation.
Step 4: Disposal Pathway
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to determine the approved disposal pathway for synthetic peptide waste.
-
Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[2] Improper disposal can lead to significant legal and environmental consequences.
-
Do Not Dispose Down the Drain: Unless explicitly approved by your local wastewater treatment authority, do not dispose of this compound solutions down the drain.[3] Wastewater treatment facilities may not be equipped to remove such chemicals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols Cited
While no specific experimental protocols for this compound disposal were found, the general procedures outlined are based on standard laboratory safety practices for handling synthetic peptides of unknown toxicity. The core principle is to prevent environmental release and minimize personnel exposure. Always consult your institution's specific safety and disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
